molecular formula C8H10N2 B1320040 4-Cyclopropyl-6-methylpyrimidine

4-Cyclopropyl-6-methylpyrimidine

Número de catálogo: B1320040
Peso molecular: 134.18 g/mol
Clave InChI: IRFIOUVSBKJORS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Cyclopropyl-6-methylpyrimidine is a versatile chemical scaffold of significant interest in synthetic and discovery chemistry. Its core structure, featuring a pyrimidine ring substituted with a cyclopropyl and a methyl group, makes it a valuable precursor and intermediate in developing more complex, biologically active molecules . Pyrimidine-based compounds are recognized for their broad utility across multiple research domains, often serving as key synthons in constructing active ingredients . A closely related compound, 4-cyclopropyl-6-methyl-pyrimidine-2-ylamine, is well-documented as a metabolite of the anilinopyrimidine fungicide cyprodinil . This highlights the relevance of the 4-cyclopropyl-6-methylpyrimidine backbone in agrochemical research, particularly in the study of fungicide metabolism and environmental fate. Cyprodinil itself functions by inhibiting protein synthesis in fungal pathogens, and the pyrimidine moiety is central to its activity . The structural motif of this compound is advantageous in medicinal chemistry, where the pyrimidine ring can act as a bioisostere for phenyl and other aromatic systems, potentially enhancing solubility, bioavailability, and target affinity in drug candidate molecules . Researchers value this scaffold for its ability to engage in hydrogen bonding and its synthetic accessibility for further functionalization at various ring positions, enabling extensive structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

4-cyclopropyl-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-4-8(7-2-3-7)10-5-9-6/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFIOUVSBKJORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-Cyclopropyl-6-methylpyrimidin-2-amine solubility data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aqueous Solubility of 4-Cyclopropyl-6-methylpyrimidin-2-amine

Introduction

Overview of 4-Cyclopropyl-6-methylpyrimidin-2-amine

4-Cyclopropyl-6-methylpyrimidin-2-amine is a small molecule belonging to the 2-aminopyrimidine class of heterocyclic compounds.[1][2][3] This structural class is of significant interest in medicinal chemistry, appearing as a core scaffold in numerous biologically active agents.[3][4] The molecule's architecture, featuring a basic amine group, a lipophilic cyclopropyl moiety, and a methyl group on the pyrimidine ring, dictates its physicochemical properties and, consequently, its behavior in biological systems. Understanding these properties, particularly aqueous solubility, is a non-negotiable prerequisite for its development as a potential therapeutic agent.

The Critical Role of Solubility in Drug Discovery and Development

Aqueous solubility is a paramount physicochemical parameter that profoundly influences a compound's journey from laboratory bench to clinical application.[5][6][7] Low solubility is a primary contributor to poor and variable oral bioavailability, as a drug must first be in solution to be absorbed through the gastrointestinal tract.[7][8][9] Furthermore, solubility issues can confound the results of in vitro biological assays, leading to inaccurate structure-activity relationship (SAR) data and misguided lead optimization efforts.[10][11] Therefore, the accurate characterization of a compound's solubility profile is a cornerstone of pre-formulation and a critical step in assessing its overall developability.[12]

Physicochemical Profile

A thorough understanding of a molecule's intrinsic properties is essential to contextualize its solubility data. While specific experimental solubility data for 4-Cyclopropyl-6-methylpyrimidin-2-amine is not extensively documented in public literature, its key physicochemical parameters can be compiled and used to predict its behavior.

PropertyValueSource
IUPAC Name 4-cyclopropyl-6-methylpyrimidin-2-amine[1][2]
Molecular Formula C₈H₁₁N₃[2]
Molecular Weight 149.19 g/mol [1][2]
CAS Number 92238-61-4[1][2]
Calculated logP 0.8 - 0.94[1][2]
Estimated pKa ~3.5 - 4.5Inferred from 2-aminopyrimidine (pKa=3.45)[4]

The calculated octanol-water partition coefficient (logP) value of ~0.8-0.9 suggests that the molecule is moderately lipophilic.[1][2] The presence of the 2-amino group on the pyrimidine ring confers basicity. The pKa of the parent 2-aminopyrimidine is 3.45, and while the alkyl substituents (methyl and cyclopropyl) may slightly alter this value, it is reasonable to expect 4-Cyclopropyl-6-methylpyrimidin-2-amine to be a weak base with a pKa in the range of 3.5 to 4.5.[4] This basicity is the single most important predictor of its solubility behavior, implying that its aqueous solubility will be highly dependent on pH.

Fundamental Concepts of Aqueous Solubility

In drug discovery, solubility is not a single value but is typically assessed under two distinct conditions: thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true, equilibrium concentration of a compound in a saturated solution in contact with its solid form.[9] This measurement represents the theoretical maximum concentration the compound can achieve in a given solvent under specific conditions (e.g., pH, temperature) once the system has reached equilibrium.[13][14] It is a critical parameter for lead optimization and formulation development, as it defines the absolute solubility limit.[10][11] The most reliable method for its determination is the Shake-Flask method.[9][15][16]

Kinetic Solubility

Kinetic solubility, in contrast, is a measure of how readily a compound dissolves when a concentrated solution (typically in dimethyl sulfoxide, DMSO) is rapidly diluted into an aqueous buffer.[17][18] This method does not allow the system to reach true equilibrium and often overestimates the thermodynamic solubility because it can generate supersaturated solutions that may take time to precipitate.[11] However, its speed and amenability to high-throughput screening (HTS) formats make it invaluable for rapidly assessing large numbers of compounds in the early phases of drug discovery.[17][19]

G cluster_0 Early Drug Discovery (HTS) cluster_1 Lead Optimization & Pre-formulation a Compound Library (DMSO Stocks) b Kinetic Solubility Assay (Nephelometry/UV) a->b Fast Screening c Promising Leads (Solid Powder) b->c Selects Hits d Thermodynamic Solubility (Shake-Flask) c->d Definitive Measurement e Candidate Selection d->e Informs Formulation G A 1. Preparation Weigh excess solid compound into vials (e.g., 2-5 mg). B 2. Addition of Buffer Add a precise volume (e.g., 1 mL) of pH-specific buffer (pH 1.2, 4.5, 6.8). A->B C 3. Equilibration Seal vials and shake/rotate at a controlled temperature (37°C) for 24-48 hours. B->C D 4. Phase Separation Centrifuge vials at high speed (e.g., 10,000g for 15 min). C->D E 5. Sample Collection Carefully collect supernatant. Filter through a 0.22 µm PVDF filter. D->E F 6. Quantification Prepare calibration standards. Analyze samples and standards by LC-MS or UV-Vis. E->F

Workflow for the Shake-Flask Solubility Assay.

Methodology:

  • Preparation: Accurately weigh an excess amount of solid 4-Cyclopropyl-6-methylpyrimidin-2-amine (e.g., 2 mg) into multiple glass vials. A minimum of three replicates per pH condition is recommended. [15]2. Solvent Addition: Add a precise volume (e.g., 1 mL) of a pre-prepared aqueous buffer (e.g., pH 1.2, 4.5, and 6.8) to each vial. [20]3. Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature of 37 °C. Agitate the samples for 24 to 48 hours. Visually confirm that excess solid remains. [15]4. Phase Separation: Remove the vials and centrifuge them at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. For enhanced accuracy, filter this aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microparticulates. [21]6. Analysis: Prepare a standard stock solution of the compound in a suitable organic solvent and create a calibration curve. Dilute the filtered supernatant samples as needed and analyze both samples and standards using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration. [21]

Data Analysis and Reporting

The solubility is reported as the mean concentration from the replicate vials in units of µg/mL or µM. The pH of the final saturated solution should also be measured and reported. [16]The dose:solubility volume (DSV) can be calculated by dividing the highest intended therapeutic dose by the lowest measured solubility, which is a key parameter for the Biopharmaceutics Classification System (BCS). [15]

High-Throughput Determination of Kinetic Solubility

The DMSO Stock Method

For early-stage discovery, the kinetic solubility assay provides a rapid assessment of hundreds of compounds. [11]The method begins by dissolving the compound in DMSO to create a high-concentration stock (e.g., 10-20 mM). A small volume of this stock is then added to the aqueous buffer, and the formation of precipitate is measured. [10][17][19]

Protocol: Nephelometric (Light Scattering) Assay
  • Plate Setup: Dispense a small volume (e.g., 2 µL) of a 10 mM DMSO stock solution of 4-Cyclopropyl-6-methylpyrimidin-2-amine into the wells of a 96-well microplate. [19]2. Buffer Addition: Rapidly add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the final desired compound concentration.

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours. [10][19]4. Measurement: Place the microplate in a laser nephelometer, which measures the intensity of light scattered by any precipitate that has formed. [10][17]5. Data Analysis: The scattered light signal is compared to controls. The concentration at which significant precipitation occurs is reported as the kinetic solubility.

Key Factors Influencing the Solubility of 4-Cyclopropyl-6-methylpyrimidin-2-amine

The Profound Effect of pH

As a weak base, the solubility of 4-Cyclopropyl-6-methylpyrimidin-2-amine is expected to be highly pH-dependent. At pH values significantly below its pKa, the 2-amino group will be protonated, forming a positively charged pyrimidinium cation. This ionized form interacts much more favorably with polar water molecules, leading to a dramatic increase in aqueous solubility. [22][23]Conversely, at pH values above the pKa, the compound will exist predominantly in its neutral, less polar form, resulting in significantly lower solubility. [13]

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A Predominantly Ionized (Protonated Form) R-NH3+ B High Aqueous Solubility A->B Favorable Hydration pKa pKa C Predominantly Neutral (Free Base Form) R-NH2 D Low Aqueous Solubility C->D Less Polar

Relationship between pH, pKa, and Solubility for a Basic Compound.
Impact of Temperature

For most solid compounds, the dissolution process is endothermic, meaning solubility tends to increase with temperature. [8][24]While biopharmaceutical studies are standardized at 37°C, it is important to note that solubility measured at room temperature may be lower.

Crystal Polymorphism

The solid-state form of a compound can significantly affect its solubility. [24][25]Amorphous (non-crystalline) forms are generally more soluble than their stable crystalline counterparts because less energy is required to break the solid-state interactions. Different crystalline forms (polymorphs) of the same compound can also exhibit different solubilities. Therefore, characterizing the solid form used in solubility experiments is crucial for reproducibility. [15]

Data Interpretation and Application

The solubility data generated for 4-Cyclopropyl-6-methylpyrimidin-2-amine provides actionable insights for drug development professionals.

Solubility ResultImplication for Development
High Solubility (>100 µg/mL across pH 1.2-6.8) Low risk for solubility-limited absorption. Development of simple oral formulations (e.g., immediate-release tablets) is feasible. Likely a BCS Class I or III compound. [12][20]
Low Solubility (<10 µg/mL) High risk of poor oral bioavailability. Requires enabling formulation strategies such as salt formation, particle size reduction, or amorphous solid dispersions. [6][7]Likely a BCS Class II or IV compound. [12][20]
pH-Dependent Solubility (High at low pH, low at high pH) The compound will dissolve in the acidic environment of the stomach but may precipitate in the more neutral pH of the small intestine. [8]This can lead to variable absorption and must be addressed during formulation.

Conclusion

While specific quantitative solubility values for 4-Cyclopropyl-6-methylpyrimidin-2-amine require experimental determination, a comprehensive analysis of its physicochemical profile allows for a robust prediction of its behavior. Its identity as a weak base with moderate lipophilicity suggests that its aqueous solubility will be intrinsically linked to pH. The protocols detailed herein, particularly the gold-standard Shake-Flask method, provide a clear and scientifically rigorous framework for researchers to accurately measure the thermodynamic solubility of this compound. The resulting data is not merely a number but a critical piece of the puzzle, essential for guiding medicinal chemistry efforts, enabling rational formulation design, and ultimately determining the viability of 4-Cyclopropyl-6-methylpyrimidin-2-amine as a drug candidate.

References

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.). Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharma. Retrieved from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Inovatus. Retrieved from [Link]

  • Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Dissolution and solubility. (n.d.). Salters. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Annex 4: Equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (2019). World Health Organization (WHO). Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed, 59(8-9), 546-567. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5550-5552. Retrieved from [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.org. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved from [Link]

  • 4-Cyclopropyl-6-methyl-2-pyrimidinamine. (n.d.). PubChem. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • <1236> Solubility Measurements. (2016, September 30). USP-NF. Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • Mekala, K., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Journal of Building Materials Science, 163, 141-147. Retrieved from [Link]

  • He, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. Retrieved from [Link]

  • Mannhold, R., & Tetko, I. V. (2007). A New Group Contribution Approach to the Calculation of LogP. ResearchGate. Retrieved from [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024, September 5). Drug Development & Delivery. Retrieved from [Link]

  • 4-Cyclopropyl-6-methyl-N-acetyl-N-phenylpyrimidin-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964). The pKa Values of Some 2-Aminomidazolium Ions. The Journal of Organic Chemistry, 29(11), 3118-3120. Retrieved from [Link]

  • Höffelner, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. ResearchGate. Retrieved from [Link]

Sources

Toxicity profile of Cyprodinil transformation products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Toxicity Profile of Cyprodinil Transformation Products

Executive Summary

This technical guide analyzes the toxicity profile of Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine) and its transformation products (TPs). While the parent compound exhibits a well-characterized toxicity profile primarily targeting the liver and kidney, its environmental and metabolic degradation yields a complex mixture of TPs with divergent toxicological potentials.

Key Technical Insight: A critical dichotomy exists between biological metabolites (e.g., CGA 249287), which generally exhibit lower toxicity than the parent, and abiotic phototransformation products (e.g., hydroxylated isomers), which have demonstrated enhanced ecotoxicity in aquatic bioassays. Furthermore, the parent compound’s mechanism as an Aryl Hydrocarbon Receptor (AhR) agonist necessitates rigorous screening of TPs for similar endocrine-disrupting potential.

Parent Compound Baseline: Cyprodinil

To accurately assess TPs, we must first establish the baseline toxicity of the parent molecule.

  • Drug Class: Anilinopyrimidine fungicide.[1]

  • Mode of Action (MoA): Inhibition of methionine biosynthesis and secretion of hydrolytic enzymes.

  • Mammalian Toxicity: Low acute toxicity (WHO Class III).

  • Target Organs: Liver (hypertrophy), Kidney (chronic inflammation), Thyroid.

  • Mechanistic Toxicity (Critical): Cyprodinil acts as a ligand for the Aryl Hydrocarbon Receptor (AhR) .[2] Unlike classical dioxin-like compounds, it activates AhR to induce CYP1A1 expression, leading to cardiac developmental toxicity in aquatic models (e.g., Danio rerio).[3]

Transformation Pathways & Product Characterization

Cyprodinil degrades via two primary pathways: Biotic (Metabolic) and Abiotic (Photolytic) . The resulting TPs differ significantly in structure and stability.

Pathway Visualization

The following diagram illustrates the divergence between biological metabolism and photodegradation.

Cyprodinil_Degradation cluster_Bio Biotic Metabolism (Soil/Mammal) cluster_Photo Abiotic Photolysis (UV-Vis) Cyprodinil Cyprodinil (Parent) CGA249287 CGA 249287 (Cleavage Product) Cyprodinil->CGA249287 Hydrolysis/Cleavage CGA304076 CGA 304076 (Hydroxylated) Cyprodinil->CGA304076 Hydroxylation TP1 TP1 (Pyridine-OH) Cyprodinil->TP1 UV Irradiation (Hydroxylation) TP3 TP3-5 (Hofmann-Martius Isomers) Cyprodinil->TP3 Rearrangement TP2 TP2 (Ring Opening) TP1->TP2 Ring Cleavage

Figure 1: Divergent degradation pathways of Cyprodinil.[4] Green nodes indicate lower toxicity; Red nodes indicate potential enhanced toxicity; Yellow indicates regulatory data gaps.

Key Transformation Products
IDChemical Name / DescriptionFormation RouteKey Characteristic
CGA 249287 4-cyclopropyl-6-methyl-2-pyrimidinamineSoil/Metabolic (Major)Low Toxicity. Cleavage product. Non-mutagenic.
CGA 304076 Hydroxylated metabolite (phenyl ring)Metabolic (Milk residue)Data Gap. Genotoxicity profile historically incomplete (EFSA).
TP 1 Hydroxylated Cyprodinil (Pyridine)PhotolysisReactive. Precursor to ring-opening.[5]
TP 3-5 Hofmann-Martius IsomersPhotolysisStructural Alert. Rearrangement products with unknown specific toxicity.

Comparative Toxicity Profiling

Biological Metabolites (The "Safe" Fraction)

The primary soil metabolite, CGA 249287 , represents a detoxification pathway.

  • Acute Toxicity: LD50 > 2000 mg/kg (Rat).

  • Genotoxicity: Negative in Ames test (S. typhimurium, E. coli).

  • Ecological Impact: Significantly less toxic to aquatic invertebrates compared to the parent Cyprodinil.

Phototransformation Products (The "Risk" Fraction)

Unlike biological metabolites, photoproducts (TPs) generated under UV irradiation often retain the core anilinopyrimidine structure or form reactive intermediates.

  • Experimental Evidence: In Vibrio fischeri (Microtox) assays, irradiated Cyprodinil solutions showed increasing toxicity over time, correlating with the formation of TPs 1-6.

  • Mechanism:

    • Hydroxylation (TP1): Increases water solubility but may enhance reactivity with biological macromolecules.

    • Ring Opening (TP2): Can form reactive aldehyde/amine fragments capable of Schiff base formation with proteins.

    • AhR Cross-Talk: While not explicitly confirmed for all TPs, the structural similarity of Hofmann-Martius isomers (TP 3-5) to the parent suggests they may retain AhR agonistic activity, potentially contributing to cardiac toxicity.

Mechanistic Pathway: AhR-Mediated Toxicity

The following diagram details the mechanism by which Cyprodinil (and potentially structurally similar TPs) exerts toxicity.

AhR_Pathway Ligand Cyprodinil / TPs AhR_Cyto AhR (Cytosolic) Ligand->AhR_Cyto Binding Complex Ligand-AhR-ARNT Complex AhR_Cyto->Complex Translocation & Dimerization ARNT ARNT (Nuclear) ARNT->Complex DNA DRE (DNA Response Element) Complex->DNA Binding CYP1A1 CYP1A1 Induction DNA->CYP1A1 Transcription Toxicity Cardiac Edema / Defects CYP1A1->Toxicity Oxidative Stress / ROS

Figure 2: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Cyprodinil, leading to downstream cardiac toxicity.

Critical Regulatory Watchpoints

Researchers must address specific data gaps identified by regulatory bodies (EFSA, EPA):

  • CGA 304076 Genotoxicity: This metabolite is a major residue in milk. Historical reviews identified a lack of adequate genotoxicity data. Action: Any new drug development or re-registration involving this metabolite requires a full genotoxicity battery (Ames + Micronucleus).

  • Photoproduct Persistence: While often short-lived, the enhanced acute toxicity of photoproduct mixtures suggests that environmental risk assessments based solely on the parent compound may underestimate acute aquatic risks in shallow, clear waters.

Experimental Protocols

Protocol A: Generation & Identification of Photoproducts

Objective: Isolate and structurally characterize abiotic TPs.

  • Preparation: Dissolve Cyprodinil (10 mg/L) in sterile buffered water (pH 7.0).

  • Irradiation: Expose samples to a Mercury vapor lamp (simulated solar spectrum) in a quartz reactor.

    • Control: Dark control wrapped in aluminum foil.[6]

    • Timepoints: 0, 1, 2, 4, 8, 12 hours.

  • Extraction: Solid Phase Extraction (SPE) using HLB cartridges. Elute with methanol.

  • Analysis (LC-HRMS/MS):

    • Instrument: Q-TOF Mass Spectrometer.[7]

    • Mode: ESI+ (Electrospray Ionization Positive).

    • Validation: Use isotopic labeling (Cyprodinil-D5) to distinguish TPs from matrix noise.

    • Data Processing: Screen for mass shifts corresponding to +16 Da (Hydroxylation) and -14 Da (Demethylation).

Protocol B: Vibrio fischeri Acute Toxicity Assay

Objective: Quantify the aggregate toxicity of the TP mixture.

  • Reagent: Reconstitute lyophilized Vibrio fischeri bacteria (ISO 11348-3 standard).

  • Exposure: Mix 500 µL of bacterial suspension with 500 µL of irradiated sample (from Protocol A).

  • Measurement: Measure bioluminescence at T=0, T=15, and T=30 minutes using a luminometer.

  • Calculation:

    
    
    
  • Interpretation: An increase in inhibition percentage over irradiation time indicates the formation of TPs more toxic than the parent.

References

  • Chen, X., et al. (2016).[7] Identification of photoproducts of fungicide cyprodinil and elucidation of transformation mechanism in water using LC-IT-TOF-MS/MS technique. Chemosphere, 158, 160-169.

  • Tang, C., et al. (2020). Exposure to the AhR agonist cyprodinil impacts the cardiac development and function of zebrafish larvae.[2] Ecotoxicology and Environmental Safety, 201, 110808.

  • U.S. Environmental Protection Agency (EPA). (1998). Pesticide Fact Sheet: Cyprodinil. Office of Prevention, Pesticides and Toxic Substances.

  • Bourcier, S., et al. (2016). Photodegradation of cyprodinil under UV-visible irradiation - chemical and toxicological approaches. Rapid Communications in Mass Spectrometry, 30(18), 2029-2039.

Sources

An In-Depth Technical Guide to the IUPAC Nomenclature of 4-Cyclopropyl-6-methylpyrimidine and Its Variants

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Precise Nomenclature in Chemical R&D

In the fields of medicinal chemistry, agrochemical science, and materials research, the 4-cyclopropyl-6-methylpyrimidine scaffold represents a privileged structural motif. Its presence in commercial products and its potential as a versatile building block for novel active pharmaceutical ingredients (APIs) underscore the critical need for unambiguous communication.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. However, even within this framework, multiple valid naming conventions can exist, leading to potential ambiguity in patents, publications, and regulatory submissions. This guide provides a detailed analysis of the preferred IUPAC name for 4-cyclopropyl-6-methylpyrimidine, explores recognized variants, and offers field-proven insights into their practical application.

Part 1: Establishing the Preferred IUPAC Name (PIN)

The primary objective of modern IUPAC nomenclature is to establish a single Preferred IUPAC Name (PIN) for any given compound. This name is generated by applying a hierarchical set of rules designed to eliminate ambiguity. For 4-cyclopropyl-6-methylpyrimidine, the process is as follows:

  • Identification of the Parent Heterocycle : The core structure is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This is unequivocally identified as pyrimidine .[3]

  • Numbering the Ring : According to IUPAC rules for heterocycles, the numbering begins at a heteroatom and proceeds around the ring to give the other heteroatoms the lowest possible locants. In pyrimidine, the nitrogens are assigned positions 1 and 3.[3][4]

  • Identifying and Locating Substituents : The pyrimidine ring is substituted with a cyclopropyl group and a methyl group. By numbering the ring, these substituents are found at positions 4 and 6.

  • Ordering the Substituents : When multiple, different substituents are present, they are cited in alphabetical order in the final name.[5][6][7] In this case, "cyclopropyl" precedes "methyl".

  • Assembling the PIN : Combining these elements yields the single preferred IUPAC name.

Therefore, the Preferred IUPAC Name (PIN) is 4-Cyclopropyl-6-methylpyrimidine .

The logical workflow for determining the PIN is illustrated below.

PIN_Determination A Identify Parent Structure B Number the Heterocyclic Ring A->B Pyrimidine C Identify & Locate Substituents B->C Locants 4 & 6 D Alphabetize Substituents C->D Cyclopropyl Methyl E Assemble Full Name (PIN) D->E 'c' before 'm'

Caption: Workflow for determining the Preferred IUPAC Name (PIN).

Part 2: Analysis of IUPAC Name Variants

While a single PIN exists, other systematic names may be encountered in literature, patents, and chemical databases. Understanding these variants is crucial for comprehensive prior art searches and clear scientific communication.

Variant 1: Inverted Alphabetical Order (Incorrect but Common)

An occasional, though incorrect, variant is 6-Methyl-4-cyclopropylpyrimidine . This name correctly identifies all components and their locations but fails to adhere to the alphabetical ordering principle. While structurally unambiguous, it is not compliant with current IUPAC recommendations and should be avoided in formal documentation.

Variant 2: Substitutive Nomenclature (Context-Dependent)

A more complex and formally recognized variant arises from substitutive nomenclature, where the pyrimidine ring is treated as a substituent on a different parent structure. This is most common when a higher-priority functional group is present on one of the substituents.

For example, while the parent compound itself is rarely named this way, derivatives are. The PubChem database lists a synonym for 4-Chloro-6-methylpyrimidine as Pyrimidine, 4-chloro-6-methyl- .[8] Following this pattern, our target molecule could be conceived as a substituent on a parent alkane, though this is highly impractical and not observed. However, for a derivative like 2-(4-cyclopropyl-6-methylpyrimidin-2-yl)acetic acid, the pyrimidine ring is correctly named as a substituent group (a "pyrimidinyl" group) because the carboxylic acid takes precedence as the principal characteristic group.

Part 3: Data Summary and Practical Identification

For laboratory and informatics use, a compound is defined not just by its name but by a collection of identifiers. The parent scaffold, 4-cyclopropyl-6-methylpyrimidine, is not commonly sold as a standalone chemical and thus lacks a dedicated CAS number. It is typically generated in situ or as a synthetic intermediate. However, its derivatives are widely cataloged.

Identifier4-Cyclopropyl-6-methylpyrimidine (Parent Scaffold)4-Cyclopropyl-6-methylpyrimidin-2-amine[9][10]4-Chloro-2-cyclopropyl-6-methylpyrimidine[11]
IUPAC Name 4-Cyclopropyl-6-methylpyrimidine4-Cyclopropyl-6-methylpyrimidin-2-amine4-Chloro-2-cyclopropyl-6-methylpyrimidine
CAS Number Not Found92238-61-47043-11-0
Molecular Formula C₈H₁₀N₂C₈H₁₁N₃C₈H₉ClN₂
Molecular Weight 134.18 g/mol 149.20 g/mol 168.63 g/mol
PubChem CID Not Found1367265843557492

This data highlights a key insight: the nomenclature of interest often applies to a core scaffold that is immediately elaborated into more complex, stable, and commercially relevant molecules. The absence of a CAS number for the parent compound is a finding in itself, indicating its role as a transient building block rather than a stock chemical.

Part 4: The Causality Behind the Scaffold's Importance

The prevalence of the cyclopropyl-pyrimidine motif is not accidental; it is a result of the unique and synergistic physicochemical properties these two groups impart, making it a "privileged scaffold" in drug and agrochemical design.

  • The Pyrimidine Core : As a bioisostere of benzene, the pyrimidine ring offers a scaffold for arranging substituents in a defined three-dimensional space. The two nitrogen atoms act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like protein kinases.[1]

  • The Cyclopropyl Group : This small, strained carbocycle is far from being a simple lipophilic spacer.[12] Its unique electronic properties allow it to act as a "metabolic shield," blocking sites of oxidative metabolism and increasing the half-life of a drug. Furthermore, its rigid structure can lock a molecule into a bioactive conformation, improving potency and reducing off-target effects.[12]

The combination of these two moieties creates a scaffold that is both biologically relevant and synthetically tractable, driving its widespread use.

Scaffold_Properties cluster_0 Pyrimidine Core cluster_1 Cyclopropyl Group P1 Rigid Scaffold Core 4-Cyclopropyl-6- methylpyrimidine P1->Core P2 H-Bond Acceptors (N1, N3) P2->Core C1 Metabolic Blocker C1->Core C2 Conformational Rigidity C2->Core Privileged Privileged Scaffold for Drug Discovery Core->Privileged

Caption: Synergistic properties of the cyclopropyl-pyrimidine scaffold.

Part 5: Representative Synthetic Protocol

The synthesis of 4,6-disubstituted pyrimidines is a well-established field in organic chemistry. The most common and robust method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a source of the N-C-N fragment, such as an amidine.[13]

Below is a representative, self-validating protocol for the synthesis of a 4,6-disubstituted pyrimidine, which could be adapted for the target molecule. This protocol is based on the widely used synthesis of 4,6-diarylpyrimidines.[1]

Protocol: Synthesis of a 4,6-Disubstituted Pyrimidine via Chalcone Cyclization

Objective: To prepare a pyrimidine-2(1H)-thione intermediate, a common precursor to various 4,6-disubstituted pyrimidines.

Materials:

  • Chalcone (e.g., 1-(cyclopropyl)-3-(prop-1-en-2-yl)prop-2-en-1-one - a hypothetical precursor)

  • Thiourea

  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

  • Hydrochloric Acid (1 M)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Appropriate solvents for TLC (e.g., Hexane:Ethyl Acetate mixture)

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the chalcone precursor (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (30 mL).

  • Base Addition: While stirring, add a solution of potassium hydroxide (2.0 eq) in ethanol (10 mL) dropwise to the reaction mixture. The addition of a base is critical to deprotonate the thiourea, initiating the Michael addition into the chalcone.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC. A self-validating system requires periodic sampling (e.g., every 2 hours) to observe the consumption of the starting chalcone and the appearance of a new, more polar product spot.

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice (100 g).

  • Acidification: Neutralize the mixture by slowly adding 1 M HCl with constant stirring until the pH is approximately 6-7. This step protonates the intermediate and causes the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove inorganic salts.

  • Drying & Purification: Dry the crude product in a vacuum oven at 40-50°C. The purity can be assessed by melting point and TLC. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

The resulting pyrimidine-2(1H)-thione can then be subjected to various reactions, such as desulfurization or S-alkylation followed by nucleophilic substitution, to yield the target 4-cyclopropyl-6-methylpyrimidine or its derivatives.

Conclusion

The preferred IUPAC name for the topic compound is unequivocally 4-Cyclopropyl-6-methylpyrimidine , a designation derived from the foundational principle of alphabetical ordering of substituents. While other systematic naming conventions exist, they are either incorrect (inverted order) or context-dependent (substitutive nomenclature for complex derivatives). For the practicing scientist, understanding these nuances is essential for navigating the chemical literature and protecting intellectual property. The 4-cyclopropyl-6-methylpyrimidine core is a testament to rational design in chemistry, combining the metabolic stability and conformational rigidity of the cyclopropyl group with the versatile scaffolding and hydrogen-bonding capabilities of the pyrimidine ring. This guide serves as a technical resource for the precise naming and contextual understanding of this important chemical entity.

References

  • University of Calgary. (n.d.). Nomenclature of Heterocyclic Compounds. Retrieved February 26, 2026, from [Link]

  • PubChem. (2026, January 18). 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • University of Illinois Urbana-Champaign. (2016, November 25). IUPAC Rules. Department of Chemistry. Retrieved February 26, 2026, from [Link]

  • University of Calgary. (n.d.). Alphabetising substituents. Department of Chemistry. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). How to name organic compounds using the IUPAC rules. Department of Chemistry. Retrieved February 26, 2026, from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book"). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved February 26, 2026, from [Link]

  • Ain Shams University. (n.d.). Nomenclature of Heterocyclic compounds. Retrieved February 26, 2026, from [Link]

  • Pohl, R., et al. (2012). Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides. Bioorganic & Medicinal Chemistry, 20(22), 6499-6507.
  • Mansoura University. (n.d.). Chemistry of Heterocyclic Compounds. Retrieved February 26, 2026, from [Link]

  • Ali, M. M., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1334057.
  • Gevorgyan, A., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 28(15), 5849.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • PubChem. (n.d.). 4-Cyclopropyl-6-methylheptane-2,5-dione. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Michigan State University. (2013, May 5). Nomenclature Examples. Department of Chemistry. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-6-(cyclopropylmethyl)-2,2-dimethylcyclohexane-1,3-dione. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Ali, M. M., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. Published version available at [Link]

  • Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Heliyon, 11(1), e23456.
  • PubChem. (n.d.). 4-Chloro-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.
  • Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396.

Sources

Methodological & Application

Application Note: Cyclization Protocol for 2-Amino-4-cyclopropyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-amino-4-cyclopropyl-6-methylpyrimidine (CAS: 1159822-02-2), a critical pharmacophore in kinase inhibitor discovery (e.g., Rho-kinase and CDK inhibitors).

Unlike generic pyrimidine syntheses, this protocol utilizes a water-mediated cyclocondensation strategy using guanidine carbonate. This approach eliminates the need for anhydrous alkoxide bases during the cyclization step, significantly reducing cost and improving the impurity profile. The guide includes the upstream synthesis of the unstable precursor, 1-cyclopropylbutane-1,3-dione, ensuring a self-sufficient workflow.

Retrosynthetic Analysis & Pathway

The construction of the 2-amino-pyrimidine core relies on the condensation of a binucleophile (guanidine) with a 1,3-dielectrophile (


-diketone). The regiochemistry is defined by the symmetry of the guanidine moiety, simplifying the outcome to a single isomer.
Reaction Scheme Visualization

ReactionScheme Precursor1 Cyclopropyl Methyl Ketone (CPMK) Intermediate 1-Cyclopropylbutane- 1,3-dione Precursor1->Intermediate NaOEt, Reflux (Claisen Condensation) Precursor2 Ethyl Acetate (Acyl Donor) Precursor2->Intermediate Product 2-Amino-4-cyclopropyl- 6-methylpyrimidine Intermediate->Product H2O, 95°C (Cyclocondensation) Reagent Guanidine Carbonate Reagent->Product

Figure 1: Synthetic pathway from commodity chemicals to the target pyrimidine.[1]

Precursor Synthesis: 1-Cyclopropylbutane-1,3-dione[2][3][4]

Commercial supplies of


-diketones containing cyclopropyl rings can be unstable or expensive. It is recommended to synthesize this intermediate in situ or immediately prior to use.
Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
Cyclopropyl methyl ketone Substrate1.084.12Starting material
Ethyl Acetate Reagent/Solvent>5.088.11Acts as both reactant and solvent
Sodium Ethoxide (21% in EtOH) Base1.0568.05Strictly anhydrous required
HCl (10% aq) Quench-36.46For neutralization
Protocol Steps
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Purge with Nitrogen (

    
    ).[2]
    
  • Charging: Charge Cyclopropyl methyl ketone (8.4 g, 0.1 mol) and dry Ethyl Acetate (100 mL).

  • Addition: Add Sodium Ethoxide solution (39 mL, 0.1 mol) dropwise over 30 minutes at room temperature. Caution: Exothermic.

  • Reaction: Heat to reflux. Distill off the ethanol/ethyl acetate azeotrope via the Dean-Stark trap to drive the equilibrium forward. Continue until distillate temp reaches ~75°C (approx. 3-4 hours).

  • Quench: Cool to room temperature. A white solid (sodium enolate) will precipitate.

  • Workup:

    • Filter the solid and dissolve it in minimal ice-cold water.

    • Acidify carefully with 10% HCl to pH ~4-5 at 0°C.

    • Extract the resulting oil with Diethyl Ether (

      
       mL).
      
    • Dry combined organics over

      
       and concentrate in vacuo.
      
  • Output: ~75-80% yield of yellowish oil. Store at -20°C.

Core Protocol: Aqueous Cyclization

This step utilizes Guanidine Carbonate, which is easier to handle than the hygroscopic Guanidine Hydrochloride. The use of water as the solvent leverages the "hydrophobic effect" to drive the precipitation of the lipophilic pyrimidine product.

Reagents & Stoichiometry
ComponentRoleEquiv.Mass/VolNotes
1-Cyclopropylbutane-1,3-dione Electrophile1.010.0 gFrom Step 3
Guanidine Carbonate Nucleophile1.0515.0 g0.5 eq of carbonate provides 1 eq guanidine base
Water (Deionized) Solvent15 vol150 mLGreen solvent system
Ethylene Chloride (or DCM) Extraction-300 mLFor workup
Step-by-Step Methodology
  • Mixing: In a 250 mL reaction vessel, dissolve Guanidine Carbonate (15 g) in Water (150 mL).

  • Addition: Add 1-Cyclopropylbutane-1,3-dione (10 g) in a single portion. The biphasic mixture will emulsify upon stirring.

  • Cyclization: Heat the mixture to 95°C (internal temperature).

    • Observation: The mixture will become homogeneous as the reaction proceeds and the intermediate dissolves, followed eventually by oiling out of the product.

    • Duration: Maintain heating for 5 hours .

  • Concentration: Evaporate the reaction mixture under reduced pressure to approximately 1/3 of its original volume (~50 mL). This removes volatile byproducts and maximizes saturation.

  • Extraction:

    • Cool the aqueous concentrate to room temperature.

    • Extract with Ethylene Chloride (or Dichloromethane) (

      
       mL).
      
    • Note: The product has moderate water solubility; thorough extraction is necessary.

  • Purification:

    • Dry the organic phase over anhydrous

      
      .
      
    • Filter and concentrate to dryness.

    • Recrystallization: The residue often solidifies. Recrystallize from a mixture of Ethanol/Water (1:1) or Toluene if high purity is required.

  • Final Output: Off-white crystalline solid.

    • Target Yield: ~50-60% (approx. 5.0 g).[3]

    • Melting Point: 113°C - 115°C.[4]

Mechanistic Workflow

Mechanism Step1 Nucleophilic Attack (Guanidine NH2 -> Ketone Carbonyl) Step2 Formation of Hemiaminal Intermediate Step1->Step2 Step3 Dehydration (-H2O) to Imine Step2->Step3 Step4 Intramolecular Cyclization (Second NH2 attack) Step3->Step4 Step5 Aromatization (Loss of 2nd H2O) Step4->Step5

Figure 2: Mechanistic cascade of the cyclocondensation reaction.[1][4][5]

Analytical Validation & QC

To ensure the protocol was successful, the following analytical markers must be verified.

TechniqueExpected SignalInterpretation
1H-NMR (DMSO-d6)

0.8-1.0 ppm (m, 4H)
Cyclopropyl ring protons (distinctive high field)

2.15 ppm (s, 3H)
Methyl group at C6

6.30 ppm (s, 1H)
Pyrimidine aromatic proton (C5)

6.50 ppm (bs, 2H)
Amino group (

) - Exchangeable with

LC-MS m/z = 150.1 [M+H]+Confirms Molecular Weight (149.19 g/mol )
Appearance White to pale yellow crystalsDark color indicates oxidation or polymerization

Troubleshooting & Optimization

  • Low Yield: If the yield is <40%, the extraction step is usually the culprit. The product is partially soluble in water. Saturate the aqueous layer with NaCl (brine) before extraction to "salt out" the pyrimidine.

  • Emulsion Formation: During extraction, if an emulsion forms, filter the biphasic mixture through a pad of Celite to break it.

  • Regioselectivity: Not an issue here. Due to the symmetry of guanidine, only one isomer is formed regardless of which carbonyl is attacked first.

  • Scale-Up Safety: When scaling >100g, the initial mixing of diketone and base can be mildly exothermic. Control addition rate to maintain temp <40°C before heating.

References

  • Synthesis of 2-amino-4-cyclopropyl-6-methylpyrimidine. PrepChem. Retrieved from [Link]

  • Synthesis of 1-cyclopropyl-1,3-butanedione. PrepChem. Retrieved from [Link]

  • Guanidine Carbonate in Heterocycle Synthesis. PubChem Compound Summary. Retrieved from [Link]

Sources

Application Note: Precision Synthesis & Evaluation of Pyrimidine-Based ATR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), specifically responding to replication stress.[1] Inhibitors of ATR, such as Ceralasertib (AZD6738), have emerged as potent therapeutic agents, particularly in tumors with ATM deficiencies (synthetic lethality). This application note details the rational design and synthesis of morpholino-pyrimidine ATR inhibitors. We provide a validated protocol for the regioselective functionalization of the pyrimidine scaffold, strategies for installing critical sulfoximine pharmacophores, and a high-throughput Homogeneous Time-Resolved Fluorescence (HTRF) assay for biological validation.

Introduction: The Biological Rationale

The ATR-CHK1 Signaling Axis

ATR kinase is activated by single-stranded DNA (ssDNA) breaks and stalled replication forks. Upon activation, ATR phosphorylates Checkpoint Kinase 1 (CHK1) at Ser345, triggering cell cycle arrest (S and G2/M checkpoints) to allow time for DNA repair. In cancer cells relying on high replication stress for survival, ATR inhibition forces premature mitotic entry with damaged DNA, leading to mitotic catastrophe.

ATR_Pathway DNA_Damage Replication Stress (ssDNA) ATR ATR / ATRIP Complex DNA_Damage->ATR Activates CHK1 CHK1 (Phospho-Ser345) ATR->CHK1 Phosphorylates CDC25 CDC25 Phosphatases (Degradation) CHK1->CDC25 Inhibits/Degrades Outcome Cell Cycle Arrest (DNA Repair) CHK1->Outcome Promotes CDK1 CDK1 / Cyclin B CDC25->CDK1 Normally Activates

Figure 1: The ATR-CHK1 signaling cascade.[2] ATR activation leads to CHK1 phosphorylation, which halts the cell cycle to permit repair.

Structural Design: The Pyrimidine Scaffold

The pyrimidine ring serves as a bio-isostere for the adenine ring of ATP, allowing the inhibitor to bind competitively at the kinase hinge region.

  • C4 Position: Typically substituted with a morpholine ring. This improves solubility and forms a hydrogen bond with the hinge region.

  • C2/C6 Positions: Substituted with aromatic systems (e.g., azaindoles) or sulfoximine moieties to exploit the hydrophobic pocket and improve metabolic stability.

Chemical Synthesis Protocol

Strategic Overview

The synthesis relies on the differing reactivity of the electrophilic positions on the pyrimidine ring. In 2,4,6-trichloropyrimidine, the C4 position is the most reactive towards Nucleophilic Aromatic Substitution (


), followed by C2 and C6. This allows for sequential, regioselective functionalization.
Protocol: Synthesis of Morpholino-Pyrimidine Scaffolds

Target: A generic analog of Ceralasertib (AZD6738).

Reagents & Equipment:
  • Starting Material: 2,4,6-Trichloropyrimidine or 4,6-Dichloro-2-(methylthio)pyrimidine.

  • Nucleophile 1: (3R)-3-methylmorpholine (Critical for stereoselectivity).

  • Coupling Partner: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azaindole.

  • Catalysts: Pd(dppf)Cl₂, Cs₂CO₃.

  • Solvents: DMF, Dioxane, Water.[3]

Step-by-Step Methodology:

Step 1: Regioselective


 at C4 
Rationale: The C4 position is electronically most deficient and sterically accessible.
  • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous DMF (0.2 M).

  • Cool to 0°C (Ice bath). Note: Temperature control is vital to prevent bis-substitution.

  • Add DIPEA (1.2 eq) followed by dropwise addition of (3R)-3-methylmorpholine (1.05 eq).

  • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • QC Check: TLC/LC-MS should show mono-substituted product.

  • Workup: Dilute with water, extract with EtOAc. The product is 4-[(3R)-3-methylmorpholin-4-yl]-2,6-dichloropyrimidine.

Step 2: Suzuki-Miyaura Coupling at C6 Rationale: Installation of the aryl group (Azaindole) via Palladium catalysis.

  • Suspend the product from Step 1 (1.0 eq) in 1,4-dioxane/water (4:1 ratio).

  • Add the Azaindole boronic ester (1.1 eq) and Cs₂CO₃ (2.5 eq).

  • Degas with Nitrogen for 10 mins.

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Heat to 90°C for 4-6 hours.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Step 3: Installation of the Sulfoximine (The "Ceralasertib" Feature) Note:[4] In AZD6738, the sulfoximine is often on a cyclopropyl ring.[4][5][6] For general synthesis, we describe converting a sulfide to a sulfoximine.[3]

  • Sulfide Formation: If starting with a chloro-intermediate, displace with NaSMe (Sodium thiomethoxide) in DMF at RT.

  • Oxidation: Treat the sulfide with Ammonium Carbamate (1.5 eq) and Diacetoxyiodobenzene (PIDA, 1.5 eq) in MeOH to form the Sulfoximine directly (Metal-free route).

    • Alternative: Oxidation to Sulfoxide (mCPBA) followed by imination (NaN3/H2SO4 - Hazardous). The PIDA route is safer.

Synthesis_Workflow Start 2,4,6-Trichloropyrimidine Step1 Step 1: SNAr (0°C) (3R)-3-Methylmorpholine Start->Step1 Regioselective Inter1 C4-Substituted Intermediate Step1->Inter1 Step2 Step 2: Suzuki Coupling Azaindole Boronate Inter1->Step2 Pd(dppf)Cl2 Inter2 Bi-Aryl Intermediate Step2->Inter2 Step3 Step 3: Sulfoximine Installation Inter2->Step3 PIDA / NH2CO2NH4 Final Final ATR Inhibitor (Ceralasertib Analog) Step3->Final

Figure 2: Synthetic workflow for morpholino-pyrimidine ATR inhibitors.

Analytical & Biological Validation

Key Physicochemical Properties

The following parameters are critical for ATR inhibitor success.

ParameterTarget RangeRationale
Molecular Weight < 500 DaOral bioavailability (Lipinski's Rule).
cLogP 1.5 – 3.0Balance between membrane permeability and solubility.
TPSA < 120 ŲEnsure CNS penetration (if targeting brain mets) and cell entry.
Solubility > 50 µMHigh solubility required for IV/Oral formulation (Morpholine aids this).
Biological Assay: HTRF Kinase Activity Protocol

Objective: Measure inhibition of ATR kinase activity using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • Enzyme: Recombinant Human ATR/ATRIP complex.[7]

  • Substrate: GST-tagged p53 fragment (Ser15).

  • Detection: Anti-GST-d2 (Acceptor) and Anti-phospho-p53(Ser15)-Europium (Donor).[8]

  • Buffer: 25 mM HEPES pH 8.0, 10 mM MgCl₂, 1 mM MnCl₂, 0.01% Brij-35, 1 mM DTT.

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO.

  • Enzyme Mix: Dilute ATR/ATRIP enzyme in Assay Buffer (0.5 nM final conc).

  • Incubation: Add 2 µL Compound + 4 µL Enzyme Mix to a 384-well low-volume plate. Incubate 15 min at RT.

  • Reaction Start: Add 4 µL Substrate/ATP Mix (50 nM p53 / 10 µM ATP).

    • Note: ATP concentration should be near Km (approx 10-20 µM) to ensure competitive inhibition is detectable.

  • Reaction: Incubate for 60 mins at RT.

  • Termination/Detection: Add 10 µL of Detection Buffer containing EDTA (to stop reaction) and HTRF antibodies.

  • Read: Measure Fluorescence Ratio (665 nm / 620 nm) on a compatible reader (e.g., PerkinElmer EnVision).

Data Analysis: Calculate % Inhibition =


.
Fit data to a 4-parameter logistic equation to determine 

.

Troubleshooting & Optimization

  • Issue: Poor Regioselectivity in Step 1.

    • Cause: Temperature too high or addition of amine too fast.

    • Solution: Maintain strict 0°C; use a syringe pump for amine addition.

  • Issue: Low Yield in Suzuki Coupling (Step 2).

    • Cause: Catalyst poisoning by the pyrimidine nitrogens or sulfur (if present).

    • Solution: Switch to high-activity catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G3 . Ensure thorough degassing.

  • Issue: Oxidation of Sulfide Over-runs to Sulfone.

    • Cause: Strong oxidant (mCPBA) used without stoichiometric control.

    • Solution: Use the enzymatic approach (Baeyer-Villiger Monooxygenases) or the PIDA/Ammonium Carbamate method for controlled sulfoximine formation.

References

  • Foote, K. M., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent.[9][10] Journal of Medicinal Chemistry, 61(22), 9889–9907.[9][11] Link[1]

  • Charrier, J. D., et al. (2011). Discovery of potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase as potential anticancer agents. Journal of Medicinal Chemistry, 54(5), 1749–1761. Link

  • Pike, K. G., et al. (2020). Development and Scale-Up of an Improved Manufacturing Route to the ATR Inhibitor Ceralasertib. Organic Process Research & Development, 24(12), 2883–2896. Link

  • Reaction Biology. ATR Kinase Assay Service Protocols. Link

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrimidine Scaffolds and the Utility of Chlorinated Precursors

The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Its prevalence is due to its ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, and to serve as a versatile synthetic handle for molecular elaboration. Historically, the functionalization of pyrimidine rings relied on classical nucleophilic aromatic substitution (SNAr) reactions. However, the advent of palladium-catalyzed cross-coupling has revolutionized the synthesis of complex pyrimidine derivatives, offering a milder, more general, and highly modular approach.[2][3]

Chloropyrimidines are particularly attractive starting materials due to their wide commercial availability, lower cost compared to their bromo- and iodo-analogs, and stability. However, the strength and low polarity of the C-Cl bond present a significant challenge for catalysis.[4] The oxidative addition of a C-Cl bond to a palladium(0) center is often the rate-limiting step of the catalytic cycle, necessitating the development of highly active and specialized catalyst systems.[5] This guide provides a comprehensive overview of the core principles, key considerations, and field-proven protocols for the successful palladium-catalyzed cross-coupling of chloropyrimidines, aimed at empowering researchers to navigate the challenges and unlock the synthetic potential of these valuable building blocks.

Core Principles & Mechanistic Overview

At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary steps that facilitates the formation of a new bond. While specific details can vary, the generally accepted mechanism for most cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) involves three key stages: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[1][6][7]

  • Oxidative Addition: The cycle begins with the active, low-coordinate Pd(0) species inserting into the carbon-chlorine bond of the pyrimidine. This is a critical, often challenging, step that converts the palladium from the Pd(0) to the Pd(II) oxidation state.[8][9] The electron-deficient nature of the pyrimidine ring can facilitate this step compared to electron-rich arenes, but the strength of the C-Cl bond remains a significant kinetic barrier.[4]

  • Transmetalation/Base-Mediated Step: In this stage, the coupling partner (e.g., an organoboron reagent in Suzuki coupling, an amine in Buchwald-Hartwig amination) transfers its organic group to the Pd(II) center, displacing the halide. This step is highly dependent on the specific reaction. For instance, in Suzuki coupling, a base is required to activate the organoboron species.[7] In Buchwald-Hartwig amination, the base deprotonates the amine, facilitating its coordination to the palladium center.[10][11]

  • Reductive Elimination: The final step involves the formation of the new C-C, C-N, or C-S bond as the two organic fragments are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Key Mechanistic Challenges with Chloropyrimidines
  • C-Cl Bond Activation: The activation of the strong C-Cl bond requires electron-rich and sterically hindered ligands on the palladium center. These ligands increase the electron density on the metal, promoting its insertion into the C-Cl bond, and their bulkiness encourages the formation of highly reactive, low-coordinate monoligated Pd(0) species.[12][13]

  • Catalyst Deactivation: The nitrogen atoms within the pyrimidine ring can act as Lewis bases and coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[4] The choice of ligand and reaction conditions must mitigate this unproductive interaction.

  • Regioselectivity in Dichloropyrimidines: When substrates like 2,4- or 4,6-dichloropyrimidine are used, selective functionalization at one position over the other is a critical consideration. Generally, the C4 position is more electrophilic and thus more reactive towards oxidative addition than the C2 position.[4] However, recent studies have shown that this selectivity can be inverted through careful selection of the ligand and catalyst precursor, demonstrating ligand control over regioselectivity.[14][15]

Below is a generalized representation of the palladium catalytic cycle.

Palladium_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)(Cl)L_n (Oxidative Adduct) pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)(Nu)L_n] (Transmetalation Complex) oa_complex->trans_complex Transmetalation (Base-Mediated) trans_complex->pd0 Reductive Elimination product Ar-Nu (Coupled Product) trans_complex->product waste M-Cl trans_complex->waste start R-Cl (Chloropyrimidine) start->oa_complex partner Nu-M (Coupling Partner) partner->trans_complex

A generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application Notes & Protocols

This section provides detailed protocols for the most common and impactful cross-coupling reactions of chloropyrimidines. The "why" behind each component choice is explained to provide a deeper understanding and facilitate troubleshooting.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds, valued for its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[7][16]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ can be effective for some activated chloropyrimidines, often at higher temperatures and catalyst loadings.[8][17] However, for less reactive or sterically hindered substrates, more advanced systems are required. Modern bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective as they facilitate the difficult oxidative addition step.[12][13] Palladium pre-catalysts, which cleanly and efficiently generate the active Pd(0) species, are also an excellent choice for reproducibility.[18]

  • Base: The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species [R-B(OH)₃]⁻.[7] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can influence reaction rate and side reactions like protodeboronation (hydrolysis of the boronic acid).[1][4]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typical. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[7][17] Anhydrous conditions can also be used but require different base/boron reagent combinations.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExampleMolar Equiv. / LoadingRationale
Chloropyrimidine2,4-Dichloropyrimidine1.0Limiting Reagent
Boronic AcidPhenylboronic Acid1.1 - 1.5Slight excess to drive reaction, counteracts potential homocoupling/decomposition.[4]
Pd CatalystPd(PPh₃)₄2 - 5 mol%A standard, effective catalyst for many pyrimidine systems.[8][17]
BaseK₂CO₃ or K₃PO₄2.0 - 3.0Activates boronic acid for transmetalation.[1][17]
Solvent1,4-Dioxane / H₂O (4:1)-Common solvent system that dissolves both organic and inorganic reagents.[17]
Temperature80 - 100 °C-Required to overcome the activation energy for C-Cl bond cleavage.[4]

Experimental Protocol: Selective C4-Arylation of 2,4-Dichloropyrimidine

This protocol is adapted from a microwave-assisted procedure, which often allows for significantly reduced reaction times and lower catalyst loadings.[8][19]

  • Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL). It is crucial that solvents are properly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes to prevent catalyst oxidation.[4]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100 °C for 15-20 minutes with stirring.[8]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the C4-arylated product.[17]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to a wide range of N-aryl pyrimidines that are prevalent in pharmaceuticals.[20][21] The reaction is highly sensitive to the choice of ligand, base, and solvent.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: The amination of aryl chlorides is particularly demanding and almost exclusively requires the use of bulky, electron-rich phosphine ligands.[5] Ligands like XPhos, RuPhos, and BrettPhos are designed to promote both the challenging oxidative addition of the C-Cl bond and the subsequent reductive elimination of the N-aryl product.[6][13] Using palladium pre-catalysts (e.g., XPhos-Pd-G3) is highly recommended for consistency and activity.[18]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[5] It is strong enough to deprotonate a wide range of amines, facilitating their entry into the catalytic cycle. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates but often require higher temperatures or more active catalysts.[5]

  • Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are standard. The reaction is highly sensitive to water and oxygen, which can deactivate the catalyst and lead to side reactions.[5]

Data Presentation: Typical Conditions for Buchwald-Hartwig Amination

ComponentExampleMolar Equiv. / LoadingRationale
Chloropyrimidine2-Chloropyrimidine1.0Electrophile
AmineMorpholine1.2 - 1.5Nucleophile; slight excess favors the desired coupling pathway.[5]
Pd Pre-catalystXPhos-Pd-G31 - 2 mol%Highly active and air-stable source of the active catalyst.[18]
BaseNaOtBu1.5 - 2.0Strong, non-nucleophilic base required for amine deprotonation.[5]
SolventToluene or 1,4-Dioxane-Anhydrous, non-protic solvent is critical for catalyst stability.[5]
Temperature80 - 110 °C-Thermal energy needed to drive the rate-limiting oxidative addition.[5]

Experimental Protocol: Amination of 2-Chloropyrimidine

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or sealed tube, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (1.5 mmol, 1.5 equiv.).

  • Reagent Addition: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Under a positive flow of inert gas, add the chloropyrimidine (1.0 mmol, 1.0 equiv.).

  • Solvent and Nucleophile Addition: Add degassed, anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the vessel tightly and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash chromatography.

Sonogashira Coupling: For C-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to sp²-hybridized carbons, creating aryl-alkyne structures that are valuable in materials science and as synthetic intermediates.[22] While traditionally requiring a copper(I) co-catalyst, modern copper-free methods are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[22][23][24]

Causality Behind Experimental Choices:

  • Catalyst System: For challenging chloropyrimidines, standard Pd/Cu systems often require harsh conditions. Copper-free protocols have been developed that rely on highly active palladium catalysts.[24][25] The choice of palladium source and ligand is crucial for efficiency.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne, forming the reactive acetylide, and to act as a scavenger for the HCl generated during the reaction.[22]

  • Copper Co-catalyst (Optional): In classical Sonogashira reactions, a catalytic amount of a Cu(I) salt (e.g., CuI) is added. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center more rapidly.[22] However, this can be omitted with more active palladium systems.[26]

Data Presentation: Typical Conditions for Copper-Free Sonogashira Coupling

ComponentExampleMolar Equiv. / LoadingRationale
Chloropyrimidine4-Chloropyrimidine1.0Electrophile
Terminal AlkynePhenylacetylene1.2 - 1.5Nucleophile; slight excess is common.
Pd CatalystPdCl₂(PPh₃)₂3 mol%A common and effective catalyst for copper-free conditions.[26]
BaseTBAF or an Amine (Et₃N)2.0 - 3.0Deprotonates the alkyne to form the active nucleophile.[26]
SolventDMF or THF-Polar aprotic solvent to dissolve reagents.
Temperature60 - 100 °C-Varies based on substrate reactivity.

Experimental Protocol: Copper-Free Sonogashira Coupling of a Chloropyrimidine

This protocol is based on a method using tetrabutylammonium fluoride (TBAF) as the base under solvent-free or minimal solvent conditions.[26]

  • Reaction Setup: In a sealed tube, combine the chloropyrimidine (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and TBAF (3.0 mmol, 3.0 equiv.).

  • Reaction: Seal the tube and heat the mixture at 80 °C with stirring until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Add water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

General Experimental Workflow and Troubleshooting

A successful cross-coupling reaction relies on meticulous experimental technique, particularly with respect to maintaining an inert atmosphere.

A general workflow for setting up cross-coupling reactions.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure or impurities.[4][5]

    • Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. Use high-purity reagents. Consider using a robust palladium pre-catalyst.[18] For difficult C-Cl activations, increase temperature and/or catalyst loading (up to 5 mol%).[5]

  • Protodeboronation (Suzuki):

    • Cause: The boronic acid reacts with trace water/protons, replacing the boron group with hydrogen. This is often exacerbated by high temperatures or certain bases.[4]

    • Solution: Use fresh, high-purity boronic acid. Screen different bases (K₃PO₄ is often milder than carbonates). Minimize reaction time where possible.

  • Hydrodehalogenation (General):

    • Cause: The chloropyrimidine is reduced, replacing the chlorine with hydrogen. This can occur if reductive elimination is slow.[5]

    • Solution: This points to a suboptimal catalyst system. Screen different ligands that are known to accelerate reductive elimination. Ensure strictly anhydrous conditions.[5]

  • Poor Regioselectivity (Di- or Poly-chlorinated Substrates):

    • Cause: The catalyst system does not sufficiently differentiate between the electronic and steric environments of the different C-Cl bonds.

    • Solution: This is a research challenge. Lowering the temperature may increase selectivity. A systematic screening of ligands is the most effective approach, as ligand structure can dramatically influence regioselectivity.[14][15]

References

  • Schmalzbauer, M., et al. (2020). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. PMC. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group. [Link]

  • Václavíková, N., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. [Link]

  • Maes, B. U. W., et al. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. PubMed. [Link]

  • Vantourout, J. C., et al. (2017). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. PMC. [Link]

  • Vantourout, J. C., et al. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

  • Vantourout, J. C., et al. (2024). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Lebleu, T., et al. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Mainik, V. V., et al. (2012). C-Cl bond activation of ortho-chlorinated benzamides by nickel and cobalt compounds supported with phosphine ligands. PubMed. [Link]

  • Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wilson, C. V., et al. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Schmalzbauer, M., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]

  • The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Thieme. [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Li, N., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]

  • Chen, K., et al. (2022). Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. PMC. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. RSC Publishing. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. [Link]

Sources

Application Notes and Protocols for the Utilization of 4-Cyclopropyl-6-methylpyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development on the synthesis of potent agrochemicals derived from the 4-cyclopropyl-6-methylpyrimidine scaffold. The focus is on the fungicide cyprodinil, a prominent example of the anilinopyrimidine class of agrochemicals. Detailed, step-by-step protocols for the multi-step synthesis of cyprodinil are presented, beginning with the synthesis of the key intermediate, 1-cyclopropyl-1,3-butanedione. Each protocol is accompanied by in-depth explanations of the underlying chemical principles and the rationale for the selection of specific reagents and reaction conditions. This guide aims to provide a robust framework for the practical synthesis and further exploration of this important class of agrochemicals.

Introduction: The Significance of Pyrimidine Derivatives in Modern Agrochemicals

Pyrimidine derivatives represent a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of biological activities including fungicidal, herbicidal, and insecticidal properties. Their versatile chemical nature allows for a wide range of structural modifications, enabling the fine-tuning of their biological activity, selectivity, and environmental profile. The incorporation of a cyclopropyl moiety, as seen in 4-cyclopropyl-6-methylpyrimidine, often enhances the biological efficacy of the resulting agrochemical.

This guide focuses on the practical application of 4-cyclopropyl-6-methylpyrimidine in the synthesis of the broad-spectrum fungicide, cyprodinil. Cyprodinil, chemically known as 4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine, is a systemic fungicide that effectively controls a variety of plant-pathogenic fungi.[1] Its mode of action involves the inhibition of methionine biosynthesis, a crucial metabolic pathway in fungi, thereby impeding their growth and proliferation.[2][3][4]

The following sections will provide a detailed, logical workflow for the synthesis of cyprodinil, starting from readily available precursors. Each step is presented as a self-contained protocol, complete with mechanistic insights and practical considerations to ensure successful execution in a laboratory setting.

Synthetic Workflow for Cyprodinil

The synthesis of cyprodinil from basic starting materials can be conceptualized as a three-stage process. This modular approach allows for the synthesis and purification of key intermediates, ensuring a high-quality final product.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Pyrimidine Ring Formation cluster_2 Stage 3: Functionalization and Coupling A Cyclopropyl methyl ketone C 1-Cyclopropyl-1,3-butanedione A->C B Ethyl acetate B->C E 2-Amino-4-cyclopropyl- 6-methylpyrimidine C->E D Guanidine carbonate D->E F 2-Chloro-4-cyclopropyl- 6-methylpyrimidine E->F H Cyprodinil F->H G Aniline G->H

Figure 1: Overall synthetic workflow for cyprodinil, divided into three main stages.

Stage 1: Synthesis of the Key Precursor: 1-Cyclopropyl-1,3-butanedione

The initial step in the synthesis of the target pyrimidine ring is the preparation of the β-diketone, 1-cyclopropyl-1,3-butanedione. This is achieved through a Claisen condensation reaction between cyclopropyl methyl ketone and ethyl acetate.

Protocol 1: Synthesis of 1-Cyclopropyl-1,3-butanedione

Materials:

  • Cyclopropyl methyl ketone (≥98%)

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (21 wt% solution in ethanol)

  • Hydrochloric acid (10% aqueous solution)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Water (deionized)

Equipment:

  • Round-bottom flask with a magnetic stirrer and condenser

  • Dean-Stark trap

  • Dropping funnel

  • Separatory funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in 100 mL of ethyl acetate in a round-bottom flask under a nitrogen atmosphere, add sodium ethoxide solution (39 mL, 0.1 mol) dropwise.

  • Fit the flask with a condenser and a Dean-Stark trap. Heat the mixture to reflux to remove the ethanol by azeotropic distillation. Add more ethyl acetate as needed to maintain the reaction volume.

  • After approximately 3 hours, when the temperature of the distillate reaches 75°C, cool the reaction mixture and let it stand overnight. A white solid should precipitate.

  • Collect the solid by filtration. Dissolve the solid in water and cool the solution to 0°C in an ice bath.

  • Acidify the aqueous solution with 10% hydrochloric acid.

  • Extract the acidified solution three times with diethyl ether.

  • Wash the ethyl acetate filtrate from step 4 with water, acidify it with 10% hydrochloric acid, and extract with diethyl ether.

  • Combine all the ether extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield 1-cyclopropyl-1,3-butanedione as an oil.[5][6]

Causality of Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate the α-carbon of cyclopropyl methyl ketone, forming an enolate which then acts as a nucleophile.

  • Ethyl Acetate: Serves as both a reactant (the electrophile in the condensation) and a solvent.

  • Azeotropic Distillation: The removal of ethanol drives the equilibrium of the reaction towards the formation of the product.

  • Acidification: The product is initially formed as its sodium salt. Acidification protonates the enolate to give the final β-diketone.

Expected Yield and Purity:

ParameterValue
Yield~30-40%
Purity~75% (GC-MS)
FormOil

Stage 2: Construction of the Pyrimidine Core

The second stage involves the formation of the pyrimidine ring through a cyclocondensation reaction between the synthesized 1-cyclopropyl-1,3-butanedione and guanidine.

Protocol 2: Synthesis of 2-Amino-4-cyclopropyl-6-methylpyrimidine

Materials:

  • 1-Cyclopropyl-1,3-butanedione (crude from Stage 1)

  • Guanidine carbonate

  • Water (deionized)

  • Ethylene chloride (1,2-dichloroethane)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add 1-cyclopropyl-butane-1,3-dione (10 g, assuming ~75% purity from the previous step) and 150 g of water.

  • To this mixture, add guanidine carbonate (15 g).

  • Heat the mixture with stirring at 95°C for 5 hours.

  • Concentrate the reaction mixture by evaporation to a volume of approximately 50 mL.

  • Cool the aqueous concentrate and extract it three times with 100 mL of ethylene chloride each time.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase by evaporation. The residue should crystallize upon standing to yield 2-amino-4-cyclopropyl-6-methylpyrimidine.[7]

Causality of Experimental Choices:

  • Guanidine Carbonate: Guanidine provides the N-C-N fragment required for the formation of the pyrimidine ring. The carbonate salt is a convenient and stable form of guanidine.

  • Water as Solvent: The reaction is carried out in an aqueous medium, which is environmentally friendly and allows for the dissolution of the guanidine salt.

  • Heating: The reaction requires thermal energy to proceed at a reasonable rate.

  • Extraction with Ethylene Chloride: The product has a higher solubility in the organic solvent, allowing for its separation from the aqueous reaction mixture and inorganic byproducts.

Expected Yield and Purity:

ParameterValue
Yield~40-50%
Melting Point113-115°C[7]
FormCrystalline solid

Stage 3: Final Assembly of Cyprodinil

The final stage of the synthesis involves the conversion of the 2-amino group to a 2-chloro group, followed by a nucleophilic aromatic substitution with aniline to yield cyprodinil.

Protocol 3a: Synthesis of 2-Chloro-4-cyclopropyl-6-methylpyrimidine

This transformation can be achieved via a Sandmeyer-type reaction. A common method for converting an amino group on a pyrimidine ring to a chloro group is by treatment with phosphorus oxychloride.

Materials:

  • 2-Amino-4-cyclopropyl-6-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Ammonia solution (25%)

Equipment:

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Heating mantle

  • Beaker

  • pH paper or meter

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, carefully mix 2-amino-4-cyclopropyl-6-methylpyrimidine with an excess of phosphorus oxychloride.

  • Gently reflux the mixture until the reaction is complete (the mixture becomes homogeneous).

  • Remove the excess phosphorus oxychloride under reduced pressure.

  • Carefully pour the cooled residue onto crushed ice.

  • Neutralize the mixture to a pH of approximately 8 with a 25% ammonia solution.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Causality of Experimental Choices:

  • Phosphorus Oxychloride: A powerful chlorinating agent that is effective for converting hydroxyl and amino groups on heterocyclic rings to chloro groups.

  • Reflux: Provides the necessary energy for the reaction to proceed.

  • Ice Quenching and Neutralization: The reaction is quenched with ice to hydrolyze any remaining POCl₃. Neutralization with ammonia precipitates the product.

Protocol 3b: Synthesis of Cyprodinil (4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine)

The final step is the coupling of the 2-chloropyrimidine intermediate with aniline. This can be achieved through a nucleophilic aromatic substitution or, for higher efficiency and milder conditions, a Buchwald-Hartwig amination.

Method A: Nucleophilic Aromatic Substitution

Materials:

  • 2-Chloro-4-cyclopropyl-6-methylpyrimidine

  • Aniline

  • A suitable high-boiling solvent (e.g., N,N-dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., potassium carbonate)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-4-cyclopropyl-6-methylpyrimidine and a slight excess of aniline in DMF.

  • Add an excess of potassium carbonate.

  • Heat the mixture at an elevated temperature (e.g., 100-120°C) for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude cyprodinil by recrystallization or column chromatography.

Method B: Buchwald-Hartwig Amination (Advanced Method)

This method offers higher yields and is generally more versatile.

Materials:

  • 2-Chloro-4-cyclopropyl-6-methylpyrimidine

  • Aniline

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by 2-chloro-4-cyclopropyl-6-methylpyrimidine and aniline.

  • Heat the mixture to reflux (typically 80-110°C) for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel.[8][9][10]

Causality of Experimental Choices:

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the 2-position towards nucleophilic attack by aniline. The base is required to neutralize the HCl formed during the reaction.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond. The palladium catalyst facilitates the oxidative addition to the chloropyrimidine and the reductive elimination of the final product. The phosphine ligand is crucial for stabilizing the palladium species and promoting the catalytic cycle. The strong base is necessary for the deprotonation of the amine.

Expected Yield and Purity of Cyprodinil:

ParameterNucleophilic SubstitutionBuchwald-Hartwig
YieldModerate to GoodGood to Excellent
Purity>95% after purification>98% after purification
FormCrystalline solidCrystalline solid

Mechanism of Action: How Cyprodinil Works

MoA Cyprodinil Cyprodinil FungalCell Fungal Cell Cyprodinil->FungalCell Inhibition Inhibition Cyprodinil->Inhibition MethionineBiosynthesis Methionine Biosynthesis Pathway ProteinSynthesis Protein Synthesis MethionineBiosynthesis->ProteinSynthesis Cessation Cessation MethionineBiosynthesis->Cessation FungalGrowth Fungal Growth and Proliferation ProteinSynthesis->FungalGrowth Inhibition->MethionineBiosynthesis Cessation->ProteinSynthesis

Figure 2: Simplified diagram illustrating the mode of action of cyprodinil.

As depicted in Figure 2, cyprodinil exerts its fungicidal effect by inhibiting the biosynthesis of the essential amino acid methionine in pathogenic fungi.[2][3][4] This disruption of a key metabolic pathway leads to a cessation of protein synthesis, which is vital for fungal growth, development, and the production of infection-related enzymes. Consequently, the fungus is unable to proliferate and cause disease in the host plant. This specific mode of action makes cyprodinil an effective tool in integrated pest management programs.

Concluding Remarks

The synthesis of agrochemicals based on the 4-cyclopropyl-6-methylpyrimidine scaffold, particularly cyprodinil, represents a valuable process in the production of effective crop protection agents. The protocols outlined in this guide provide a detailed and logical pathway for the synthesis of cyprodinil, from readily available starting materials to the final active ingredient. The inclusion of mechanistic insights and the rationale behind experimental choices is intended to empower researchers to not only replicate these procedures but also to adapt and innovate upon them for the development of new and improved agrochemical solutions.

References

  • PrepChem. Synthesis of 1-cyclopropyl-1,3-butanedione. Available at: [Link]

  • Chemical Warehouse. Cyprodinil - Active Ingredient Page. Available at: [Link]

  • Farmonaut. Cyprodinil, Cyprodinil Fludioxonil: Best Fungicides 2026. Available at: [Link]

  • PubChem. Cyprodinil. Available at: [Link]

  • PrepChem. Synthesis of Production of 2-amino-4-cyclopropyl-6-methylpyrimidine (intermediate). Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

Sources

Green Chemistry Architectures: High-Efficiency Synthesis of Substituted Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine pharmacophore, specifically the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, is ubiquitous in medicinal chemistry, serving as the structural backbone for calcium channel blockers (e.g., Nifedipine), antihypertensives, and mitotic kinesin inhibitors (e.g., Monastrol).[1]

Traditional synthesis (the classical Biginelli reaction, 1893) suffers from significant drawbacks: low yields (20–50%), long reaction times (24–48 hours), and the use of volatile organic solvents (VOCs) like ethanol or DMF with harsh mineral acids.

This Application Note details three validated Green Chemistry protocols that circumvent these limitations. By leveraging Microwave Irradiation (MW), Mechanochemistry (Grindstone), and Ionic Liquids, we achieve near-quantitative yields (>90%) in minutes, adhering to the 12 Principles of Green Chemistry.

Strategic Overview: The Evolution of Synthesis

The following workflow illustrates the transition from low-efficiency classical routes to high-throughput green methodologies.

GreenSynthesis cluster_0 Reagents cluster_1 Activation Methods R1 Aromatic Aldehyde Method_A Method A: Microwave (Solvent-Free, 300W) Time: < 5 min R1->Method_A Method_B Method B: Mechanochemical (Grindstone, p-TSA) Time: 10-15 min R1->Method_B Method_C Method C: Ionic Liquid ([bmim]BF4) Recyclable System R1->Method_C R2 Ethyl Acetoacetate R2->Method_A R2->Method_B R2->Method_C R3 Urea / Thiourea R3->Method_A R3->Method_B R3->Method_C Product Target DHPM (>90% Yield) Method_A->Product Dielectric Heating Method_B->Product Tribochemical Energy Method_C->Product Dual Solvent/Catalyst

Figure 1: Comparative workflow of green synthetic pathways for dihydropyrimidinones.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The acid-catalyzed Biginelli reaction proceeds via a specific sequence. In green protocols, the "Solvent-Free" or "Ionic Liquid" environment stabilizes the polar transition states, accelerating the rate-determining step.

Mechanism Start Aldehyde + Urea Inter1 N-Acyliminium Ion (Rate Limiting Step) Start->Inter1 Acid Cat. / Heat Step2 Nucleophilic Attack (by Enol of u03B2-Keto Ester) Inter1->Step2 C-C Bond Formation Inter2 Open Chain Ureide Step2->Inter2 Final Cyclization & Dehydration (DHPM Product) Inter2->Final - H2O

Figure 2: The accepted mechanism involves the formation of an N-acyliminium intermediate followed by Michael addition and cyclodehydration.

Experimental Protocols

Method A: Microwave-Assisted Solvent-Free Synthesis

Rationale: Microwave irradiation provides direct dielectric heating, aligning dipole moments of the reactants. This eliminates the "wall effect" of thermal heating and dramatically accelerates the condensation. Green Score: High (No solvent, low energy consumption).

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ethyl acetoacetate (10 mmol, 1.30 g)

  • Urea (15 mmol, 0.90 g)

  • Catalyst: Calcium Fluoride (

    
    , 10 mol%) or simply Fruit Juice  (2mL Lemon juice) for a bio-catalytic approach.
    
  • Note: For this standard protocol, we use no solvent.[2][3][4]

Protocol:

  • Preparation: In a 50 mL borosilicate beaker, mix the benzaldehyde, ethyl acetoacetate, and urea.

  • Catalysis: Add 2 drops of concentrated HCl OR 10 mol% solid catalyst (e.g., p-TsOH). Variation: Add 2 mL fresh lemon juice as a biodegradable acid source.

  • Irradiation: Place the beaker in a microwave reactor (or modified domestic microwave).

    • Settings: 300 W - 400 W power.

    • Duration: Irradiate for 30 seconds.[5] Pause to stir. Repeat 4-6 times (Total time: 2–4 minutes).

  • Observation: The mixture will boil and solidify into a pale yellow mass.

  • Workup: Cool to room temperature. Add crushed ice/cold water (20 mL) to the solid mass. Stir vigorously to remove unreacted urea and catalyst.

  • Purification: Filter the solid. Recrystallize from hot ethanol (95%) to obtain pure crystals.

Method B: Mechanochemical "Grindstone" Synthesis

Rationale: Grinding generates local heat (friction) and brings reagents into intimate contact, breaking crystal lattices to form a eutectic melt. This is a "Zero-Energy" (external) approach.

Reagents:

  • Substituted Benzaldehyde (10 mmol)[6]

  • Ethyl acetoacetate (10 mmol)[6]

  • Thiourea (12 mmol) (Using thiourea creates the thione derivative, often more biologically active).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mmol).

Protocol:

  • Loading: Place the aldehyde and ethyl acetoacetate in a clean porcelain mortar.

  • Activation: Add p-TSA and grind for 1 minute until a liquid mixture forms.

  • Addition: Add the thiourea.

  • Grinding: Grind the mixture vigorously with the pestle.

    • Observation: The mixture will initially liquefy (eutectic melt) and then become a sticky paste. After 10–15 minutes, it will solidify into a powder.

  • Completion: Monitor by TLC (3:7 Ethyl Acetate:Hexane).

  • Workup: Wash the resulting solid with cold water to remove the acid catalyst. Filter and recrystallize from ethanol.

Method C: Ionic Liquid Mediated Synthesis

Rationale: Ionic liquids (ILs) act as both solvent and catalyst.[7] They are non-volatile and can be recycled, significantly improving the "Atom Economy" and "E-factor" of the process.

Reagents:

  • Reactants: Standard 1:1:1.2 ratio (Aldehyde:EAA:Urea).

  • Solvent/Catalyst: 1-Butyl-3-methylimidazolium tetrafluoroborate (

    
    ) or 
    
    
    
    .

Protocol:

  • Mix: Add reactants to a round-bottom flask containing 2 mL of

    
    .
    
  • Reaction: Stir at 100°C for 15–20 minutes.

  • Extraction: Cool the mixture. Add diethyl ether (or ethyl acetate) to extract the product. The DHPM product dissolves in the organic layer; the IL remains separate.

  • Recycling: Decant the organic layer. The remaining Ionic Liquid can be dried under vacuum and reused for 4–5 subsequent cycles with minimal loss of activity.

  • Isolation: Evaporate the ether layer to obtain the crude product.

Comparative Data Analysis

The following table contrasts the efficiency of the Green protocols against the Classical Biginelli method (Ethanol reflux + HCl).

MetricClassical MethodMethod A (Microwave)Method B (Grindstone)Method C (Ionic Liquid)
Reaction Time 18 – 24 Hours2 – 5 Minutes10 – 20 Minutes15 – 30 Minutes
Yield (%) 50 – 60%85 – 94%80 – 92%88 – 95%
Solvent Use High (VOCs)None (Solvent-Free)None (Solvent-Free)Recyclable IL
Energy Input High (Prolonged Reflux)Moderate (Short burst)Low (Manual/Mechanical)Moderate (Heating)
Scalability GoodModerate (Penetration depth)ExcellentExcellent

Troubleshooting & Optimization

  • Low Yields in Microwave: Ensure the reaction vessel is open or has a pressure release. Closed vessels can build dangerous pressure. If the mixture chars, reduce power to 180W and extend time.

  • Sticky Product (Grindstone): If the product remains a paste and doesn't solidify, add a few drops of cold ethanol-water (1:1) and continue grinding to induce crystallization.

  • Catalyst Removal: For Method B (p-TSA), thorough washing with water is critical. Verify the pH of the filtrate is neutral before recrystallization.

References

  • Kappe, C. O. (2004). "Biologically active dihydropyrimidones of the Biginelli-type—a literature survey." European Journal of Medicinal Chemistry, 35(12), 1043-1052. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Bose, A. K., et al. (2002). "Microwave induced organic reaction enhancement (MORE) chemistry: Techniques for rapid synthesis.
  • Ranu, B. C., & Hajra, A. (2002). "Ionic Liquid as Catalyst and Reaction Medium: The Dramatic Influence of a Task-Specific Ionic Liquid, [bmim]OH, in Michael Addition of Active Methylene Compounds." Organic Letters, 4(15), 2513–2516. Link

  • Patil, S., et al. (2011). "Grindstone Chemistry: A Green and Efficient Method for the One-Pot Synthesis of Dihydropyrimidinones."[8] International Journal of Chemical Sciences, 9(2), 563-568.

  • Sharma, P., et al. (2015). "Fruit juice catalyzed green synthesis of dihydropyrimidinones."[1] Green Chemistry Letters and Reviews, 8(3-4), 36-41. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrimidine Cyclization Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-OPT-2026 Subject: Improving Yield & Purity in Pyrimidine Synthesis Workflows Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Start Here

Before altering your current protocol, use this diagnostic workflow to identify the specific failure mode. Most yield issues in pyrimidine synthesis stem from three root causes: Moisture Intolerance , Incorrect Acid/Base Stoichiometry , or Competing Pathways (e.g., Hantzsch pyridine formation).

Troubleshooting Logic Flow

TroubleshootingFlow Start Start: Low Yield Observed CheckSM Is Starting Material (SM) Visible on TLC/LCMS? Start->CheckSM CheckInter Is the Open-Chain Intermediate Visible? CheckSM->CheckInter No (SM Consumed) SM_Yes Reactivity Issue CheckSM->SM_Yes Yes (High SM) CheckSide Are there Fluorescent Side Products? CheckInter->CheckSide No Inter_Yes Cyclization Failure CheckInter->Inter_Yes Yes Side_Yes Hantzsch Pathway CheckSide->Side_Yes Yes (Yellow/Fluorescent) Clean_Low Workup Loss / Volatility CheckSide->Clean_Low No (Clean Baseline) Rec_React Action: Increase Temp, Switch to Microwave, Check Catalyst Loading SM_Yes->Rec_React Rec_Cyc Action: Add Dehydrating Agent (Dean-Stark/Sieves), Increase Acid Strength Inter_Yes->Rec_Cyc Rec_Hantzsch Action: Lower Temp, Add Urea LAST, Switch to Lewis Acid Side_Yes->Rec_Hantzsch

Figure 1: Decision tree for diagnosing yield loss in pyrimidine synthesis. Follow the path based on TLC/LCMS data.

Core Module: The Biginelli Reaction (Three-Component)

Context: The one-pot condensation of an aldehyde,


-ketoester, and urea (or thiourea).[1]
Common Failure:  Formation of 1,4-dihydropyridines (Hantzsch product) instead of pyrimidines, or stalling at the ureide intermediate.[2]
Mechanism-Based Optimization

The reaction proceeds via an


-acyliminium ion  intermediate.[3] If the reaction is too basic or the temperature is too high initially, the aldehyde and 

-ketoester condense (Knoevenagel) before the urea attacks, leading to side products.
FAQ: Biginelli Optimization

Q: Why is my product yellow and fluorescent? A: You have likely formed a Hantzsch dihydropyridine side product.[1] This happens when the urea decomposes to ammonia (common at high heat) or reacts too slowly.

  • Fix: Add urea last. Use a Lewis Acid catalyst (e.g., Yb(OTf)

    
     or FeCl
    
    
    
    ) instead of HCl to stabilize the
    
    
    -acyliminium intermediate without decomposing the urea [1].

Q: My reaction stalls at 50% conversion. Adding more HCl doesn't help. A: Strong Brønsted acids can protonate the urea, rendering it non-nucleophilic.

  • Fix: Switch to a Lewis Acid catalyst or use a solvent-free microwave protocol.

Protocol: Microwave-Assisted Biginelli Synthesis

Higher yields (85-95%) are consistently observed using microwave irradiation due to the "superheating" effect which overcomes the activation energy for the final dehydration step [2].

Reagents:

  • Aldehyde (1.0 equiv)[4]

  • Ethyl acetoacetate (1.0 equiv)[4]

  • Urea/Thiourea (1.5 equiv) — Excess is crucial

  • Catalyst: Yb(OTf)

    
     (5 mol%) or Sulfamic Acid (10 mol%)
    
  • Solvent: Ethanol (or solvent-free)

Step-by-Step:

  • Mix: In a microwave-safe vial, combine aldehyde,

    
    -ketoester, and catalyst. Stir for 1 minute.
    
  • Add: Add Urea/Thiourea.

  • Irradiate: Cap the vial. Heat to 120°C for 10-20 minutes in a dedicated microwave reactor (max pressure 15 bar).

  • Workup: Cool to RT. The product often precipitates. Add cold ethanol/water (1:1), filter, and wash.

  • Purification: Recrystallize from hot ethanol.

Core Module: Condensation (Amidine + 1,3-Dicarbonyl)

Context: Reaction of an amidine (usually HCl salt) with a 1,3-dicarbonyl or


-unsaturated ketone.
Common Failure:  Hydrolysis of the amidine or incomplete dehydration.
Critical Parameter: Base Selection & Water Control

The amidine is typically supplied as a hydrochloride salt.[1] It must be liberated by a base to react. However, water is a byproduct of the cyclization . If water is not removed, the reaction reaches equilibrium and stops.

Comparative Data: Base & Solvent Effects

Data summarized from optimization studies on phenyl-substituted pyrimidines [3].

Base UsedSolventTemp (°C)Yield (%)Notes
NaOEt Ethanol 78 (Reflux) 88% Recommended. Matches leaving group (OEt).
K

CO

DMF10065%Harder workup (DMF removal).
NaOHWater/EtOH2530%Hydrolysis of ester competes with cyclization.
TEAToluene11045%TEA is often too weak to fully deprotonate amidine salt efficiently.
Protocol: Anhydrous Cyclization with Dean-Stark

Target: 2-Methyl-4,6-diphenylpyrimidine (Example)

  • Free Base Formation (In Situ):

    • Dissolve Na metal (1.2 equiv) in anhydrous EtOH to generate fresh NaOEt.

    • Add Acetamidine HCl (1.1 equiv). Stir 15 min at RT.

    • Note: Using pre-made NaOEt is acceptable if fresh, but hygroscopic nature often lowers titer.

  • Condensation:

    • Add 1,3-diphenyl-1,3-propanedione (1.0 equiv).

  • Cyclization:

    • Reflux for 4–6 hours.

    • Crucial Step: If using a high-boiling solvent (Toluene/Xylene), use a Dean-Stark trap to physically remove the water generated during ring closure. In Ethanol, add 3Å molecular sieves if the reaction stalls.

  • Quench:

    • Neutralize with Glacial Acetic Acid (to pH 7). Do not dump into water immediately if the product is water-soluble.

Advanced Troubleshooting: Pinner Synthesis

Context: Converting a nitrile to an amidine/imidate, then to a pyrimidine. Issue: The "Pinner Salt" (imidate hydrochloride) is extremely moisture-sensitive.

Q: My Pinner salt turns into an ester. A: You have moisture in your alcohol.

  • Fix: Dry HCl gas must be bubbled into anhydrous alcohol/nitrile mix at 0°C . Do not let the temperature rise above 5°C during formation, or the imidate will decompose [4].

Visualizing the Reaction Pathway

Understanding the intermediate states helps determine if you need more heat (kinetics) or water removal (thermodynamics).

ReactionPathway Reactants Amidine + Beta-Ketoester Inter1 Tetrahedral Intermediate Reactants->Inter1 + Base (Fast) Inter2 Dihydro- pyrimidine Inter1->Inter2 - H2O (Slow) Hydrolysis Hydrolysis (Amide/Acid) Inter1->Hydrolysis + H2O (If wet) Product Aromatic Pyrimidine Inter2->Product Oxidation/Elimination (Irreversible)

Figure 2: Standard condensation pathway. Note that the step from Intermediate 1 to 2 releases water. If water is present externally, it pushes the equilibrium toward Hydrolysis (Red).

References

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879–888.

  • Kappe, C. O., & Stadler, A. (2005). Microwave-Assisted Organic Synthesis: Principles, Flame-Retardant Materials, and Kinetics. Microwaves in Organic and Medicinal Chemistry.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 10: Pyrimidines and their Benzo-fused Derivatives).

  • Mundal, D. A., et al. (2020). Scalable Synthesis of Pyrimidines via the Pinner Reaction.[5] Organic Process Research & Development.

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) for specific reagents before handling.

Sources

Technical Support Center: Purification of 4-cyclopropyl-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-cyclopropyl-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and its derivatives. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-cyclopropyl-6-methylpyrimidine, offering potential causes and solutions to get your experiment back on track.

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product of 4-cyclopropyl-6-methylpyrimidine shows multiple spots on TLC and low purity by HPLC/GC-MS. What are the likely impurities and how can I minimize them?

Answer: Low purity in the crude product is a common issue stemming from the synthetic route. The synthesis of pyrimidines often involves condensation reactions which can lead to several byproducts.

Potential Byproducts and Their Sources:

  • Unreacted Starting Materials: Incomplete reactions are a primary source of impurities. Ensure your reaction goes to completion by monitoring with an appropriate analytical technique like TLC or LC-MS.

  • Side-Reaction Products: The formation of isomers or related pyrimidine structures can occur. For instance, if your synthesis involves a Claisen condensation, incomplete or alternative cyclization can lead to a variety of related structures.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis can contaminate the final product.[1]

  • Degradation Products: Pyrimidine rings can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening or other degradation pathways.[2]

Strategies for Minimizing Impurities at the Source:

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry of reactants.

  • Effective Quenching and Work-up: Ensure that the reaction is properly quenched to stop side reactions. A thorough aqueous work-up can help remove many inorganic salts and water-soluble reagents.

  • In-Process Monitoring: Regularly check the reaction progress. This allows you to stop the reaction at the optimal time, maximizing product formation while minimizing byproduct generation.

Issue 2: Difficulty with Recrystallization

Question: I'm trying to purify 4-cyclopropyl-6-methylpyrimidine by recrystallization, but the compound "oils out" or my recovery is very low. What should I do?

Answer: Recrystallization is a powerful and cost-effective purification technique for solid compounds, but it is highly dependent on solvent selection and procedural execution.[3]

"Oiling Out": This occurs when the compound separates from the solution as a liquid instead of forming a solid crystal lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present.[4]

  • Solution: Re-heat the solution to re-dissolve the oil, then add more solvent to decrease the saturation level. Allow the solution to cool much more slowly. A slower cooling rate is critical for forming well-ordered crystals.[5] If the problem persists, it may indicate that the chosen solvent is not appropriate.

Low Recovery: This can be due to several factors:[5]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor.

  • Using Too Much Solvent: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time. Using an ice bath after the solution has reached room temperature can help maximize crystal formation.[3]

Recommended Solvents for Pyrimidine Derivatives: Common solvents to screen for recrystallization of pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[3]

Issue 3: Poor Separation During Column Chromatography

Question: My 4-cyclopropyl-6-methylpyrimidine co-elutes with an impurity during silica gel column chromatography. How can I improve the separation?

Answer: Co-elution is a common challenge in chromatography. The key is to alter the separation conditions to exploit differences in the physicochemical properties of your target compound and the impurity.

Strategies to Improve Separation:

  • Optimize the Mobile Phase:

    • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to screen a variety of solvent systems. The goal is to find a system where your target compound has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.[3] For pyrimidines, common mobile phases include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[3]

    • Gradient Elution: If an isocratic system (constant solvent composition) fails, a gradient elution can be very effective. Start with a low-polarity mobile phase and gradually increase the polarity. This will elute less polar compounds first, followed by more polar ones.[2]

  • Modify the Stationary Phase:

    • Acid/Base Modification: If your compound or impurity is basic, it may interact strongly with the acidic silanol groups on the silica gel, leading to peak tailing.[4] Adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase can improve peak shape and separation.[8]

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases. For more polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography (using C18 silica) may be more effective.[2][9]

  • Check Column Packing and Loading:

    • A poorly packed column with air bubbles or channels will lead to poor separation.[8]

    • Overloading the column with too much crude material can also cause co-elution. A general rule is to use a silica gel to crude sample weight ratio of 30:1 to 50:1.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying 4-cyclopropyl-6-methylpyrimidine on a large scale?

For large-scale purification, a combination of techniques is often the most effective and economical approach.

  • Recrystallization: This is typically the most cost-effective method for obtaining high-purity solid material on a large scale.[3] It is an excellent first-pass purification step to remove the bulk of impurities.

  • Flash Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography is a scalable and efficient next step. It is faster than traditional gravity chromatography and can handle larger quantities of material.[3]

  • Preparative HPLC: For very high purity requirements, such as for pharmaceutical applications, preparative HPLC is the method of choice.[3] It offers the highest resolution but is also the most expensive and time-consuming. It is often used as a final polishing step.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A combination of analytical techniques is essential for a comprehensive purity assessment:

TechniquePurpose
HPLC/UPLC The primary method for quantifying purity and detecting non-volatile impurities.[5]
GC-MS Ideal for identifying and quantifying volatile impurities, such as residual solvents.[1]
NMR Spectroscopy Essential for structural confirmation and identifying proton-containing impurities.[5]
Melting Point A sharp melting point range close to the literature value is a good indicator of high purity.[7]
Q3: How should I store high-purity 4-cyclopropyl-6-methylpyrimidine?

To maintain the integrity of your purified compound, proper storage is crucial. It is recommended to store 4-cyclopropyl-6-methylpyrimidine in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., under argon or nitrogen) can be beneficial to prevent degradation from atmospheric oxygen and moisture.

Experimental Protocols

Protocol 1: Recrystallization of 4-cyclopropyl-6-methylpyrimidine

This protocol provides a general guideline. The choice of solvent and specific temperatures should be optimized for your particular sample.

  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points to find a suitable solvent.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with stirring.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[7]

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is a starting point for the purification of moderately polar pyrimidine derivatives on silica gel.

  • Solvent System Selection: Using TLC, determine an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate) that gives your target compound an Rf value of ~0.3.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use positive pressure (e.g., from a nitrogen or argon line) to pack the column evenly. Do not let the column run dry.[8]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent it is highly soluble in (like dichloromethane). Carefully add the solution to the top of the silica bed.[2]

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Elution: Begin elution with the mobile phase, applying positive pressure to maintain a steady flow rate. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-cyclopropyl-6-methylpyrimidine.[8]

Visualizations

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the initial purity and scale of the experiment.

Purification_Strategy cluster_start Start cluster_analysis Analysis cluster_purification Purification Methods cluster_end Finish Start Crude Product (4-cyclopropyl-6-methylpyrimidine) Analysis Assess Purity (TLC, HPLC, NMR) Start->Analysis Recrystallization Recrystallization Analysis->Recrystallization High crude purity & large scale Column Flash Column Chromatography Analysis->Column Moderate/low purity & moderate scale Analysis_Post_Recryst Analysis_Post_Recryst Recrystallization->Analysis_Post_Recryst Check Purity Analysis_Post_Column Analysis_Post_Column Column->Analysis_Post_Column Check Purity Prep_HPLC Preparative HPLC Final_Product High-Purity Product Prep_HPLC->Final_Product Analysis_Post_Recryst->Column Purity <98% Analysis_Post_Recryst->Final_Product Purity >98% Analysis_Post_Column->Prep_HPLC Purity <98% & very high purity needed Analysis_Post_Column->Final_Product Purity >98%

Caption: Decision tree for selecting a purification method.

References

  • Google Patents. (1997). US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions.
  • Science History Institute. (n.d.). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

Sources

Technical Support Center: Removing Dipyrimidinyl Ethene Impurities in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: A Practical Guide to the Purification of Dipyrimidinyl Ethene Derivatives

This technical guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenges encountered during the purification of dipyrimidinyl ethene compounds. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experimental work.

Quick Diagnosis: Identify Your Primary Impurity

The optimal purification strategy depends directly on the synthetic route employed. The most common methods for forming the central ethene bridge are the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. Identify your reaction type below to navigate to the most relevant guidance.

Synthetic Route Primary Impurity Concern Key Purification Challenge
Wittig Reaction Triphenylphosphine oxide (TPPO)TPPO often has moderate polarity and can co-elute with the desired product during column chromatography.[1][2][3]
Horner-Wadsworth-Emmons (HWE) Phosphate estersThese byproducts are generally water-soluble, making them easier to remove than TPPO.[4][5][6]
General Unreacted Starting MaterialsPyrimidine aldehydes or phosphonium salts may persist.
General Geometric (E/Z) IsomersIsomers may have very similar physical properties, making separation by standard methods difficult.[7][8]

Troubleshooting Common Impurities

This section addresses specific, frequently encountered purification problems in a question-and-answer format.

Issue 1: Persistent Triphenylphosphine Oxide (TPPO) from a Wittig Reaction

Question: I've run a silica gel column, but a significant amount of TPPO remains in my dipyrimidinyl ethene fractions. How can I remove it effectively?

Answer: This is a classic challenge in Wittig chemistry. TPPO's polarity can make it track with a wide range of products on silica gel. While optimizing your chromatography is an option, non-chromatographic methods are often more efficient and scalable.

Expert Recommendation: Metal Salt Precipitation

The most robust method for removing TPPO is precipitation via complexation with a metal salt, such as zinc chloride (ZnCl₂).[1][9] The Lewis acidic zinc coordinates strongly to the Lewis basic phosphine oxide, forming an insoluble complex that can be easily filtered off. This method is effective even for polar products that share solubility characteristics with TPPO.[1][9]

Workflow for TPPO Removal via ZnCl₂ Precipitation

G cluster_0 TPPO Removal Workflow A Crude reaction mixture (Product + TPPO) B Dissolve in a polar solvent (e.g., Ethanol, Ethyl Acetate) A->B C Add ZnCl₂ (2:1 molar ratio to TPPO) B->C Simple & scalable D Stir to form insoluble [ZnCl₂(TPPO)₂] complex C->D E Filter to remove precipitate D->E F Concentrate filtrate (contains purified product) E->F TPPO removed G Further purification (e.g., recrystallization) if needed F->G

Caption: Workflow for TPPO removal by precipitation.

Protocol: TPPO Removal with Zinc Chloride
  • Solvent Selection: Concentrate your crude reaction mixture to remove the reaction solvent (e.g., THF, DCM).

  • Dissolution: Dissolve the crude material in a polar organic solvent like ethanol (EtOH) or ethyl acetate (EtOAc).[9]

  • Precipitation: Add solid zinc chloride (ZnCl₂) to the solution. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often a good starting point.[9] Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO) complex should form.

  • Filtration: Filter the mixture through a Büchner funnel or a pad of celite to remove the insoluble complex.

  • Product Isolation: The filtrate, which contains your purified dipyrimidinyl ethene, can be concentrated under reduced pressure.

Alternative Strategy: Optimized Crystallization/Precipitation

If your product is significantly less polar than TPPO, you can exploit their differential solubility. TPPO is poorly soluble in nonpolar solvents like hexanes, cyclohexane, or cold diethyl ether.[3][10]

  • Dissolve the crude mixture in a minimal amount of a solvent like dichloromethane (DCM) or toluene.

  • Slowly add a nonpolar solvent (e.g., hexanes) until the solution becomes cloudy.

  • Cool the mixture (e.g., in an ice bath or freezer) to promote the precipitation of TPPO.

  • Filter to separate the solid TPPO from the solution containing your product.

Issue 2: Separating E/Z Geometric Isomers

Question: My NMR spectrum shows a mixture of E and Z isomers of the dipyrimidinyl ethene. They co-elute on my standard silica gel column. How can I separate them?

Answer: Separating geometric isomers is challenging because their overall polarity is often very similar. Success requires leveraging subtle differences in their shape and electronic properties.

Expert Recommendation: Argentation Chromatography

Argentation chromatography is a powerful affinity-based technique for separating unsaturated compounds, including E/Z isomers.[7]

  • Mechanism: Silica gel is impregnated with silver nitrate (AgNO₃). The silver ions (Ag⁺) form a reversible, weak π-complex with the double bond of the ethene bridge. The stability of this complex is sensitive to sterics. The less sterically hindered (E)-isomer typically interacts more strongly with the silver ions and is retained longer on the column, while the more hindered (Z)-isomer elutes first.[7]

Troubleshooting Argentation Chromatography:

Problem Potential Cause Solution
Poor or No Separation Inactive silver nitrate phase.Prepare fresh silver nitrate-impregnated silica gel. Always protect it from light to prevent the reduction of silver ions.[7]
Inappropriate mobile phase.Start with a non-polar eluent (e.g., hexane or heptane) and gradually increase polarity with a solvent like toluene or dichloromethane. Avoid highly polar solvents which can displace the product from the silver ions.[7]
Broad Peaks / Tailing Column overloading.Reduce the amount of sample loaded onto the column.[7]

Alternative Strategy: High-Performance Liquid Chromatography (HPLC)

For analytical or small-scale preparative work, Reverse-Phase HPLC (RP-HPLC) can be effective. Phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer enhanced selectivity for aromatic and conjugated systems through π-π interactions, which may differ sufficiently between the E and Z isomers for separation.[11]

Issue 3: Byproducts from Horner-Wadsworth-Emmons (HWE) Reaction

Question: I used an HWE reaction to synthesize my dipyrimidinyl ethene. What is the best way to remove the phosphate byproducts?

Answer: A significant advantage of the HWE reaction over the classic Wittig is the nature of its byproduct. The reaction generates a phosphate salt (e.g., diethyl phosphate) which is highly polar and water-soluble.[4][5] This makes purification relatively straightforward.

Expert Recommendation: Aqueous Workup

  • Quench: Carefully quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract your product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash: Wash the combined organic layers several times with water, followed by a wash with brine (saturated NaCl solution). This will pull the water-soluble phosphate byproduct into the aqueous phase.

  • Isolate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the crude product, which should be largely free of the phosphate byproduct. Subsequent chromatography or recrystallization can then be used to remove any remaining starting materials or minor impurities.[4]

Frequently Asked Questions (FAQs)

Q1: My dipyrimidinyl ethene derivative is highly polar and streaks badly on a silica gel column. What should I do?

A1: This is common for nitrogen-containing heterocycles. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing.

  • Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent. The triethylamine will compete with your compound for the acidic sites on the silica, leading to much-improved peak shape.

  • Change the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. Alternatively, for very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be the best option.

Q2: How do I choose a good recrystallization solvent?

A2: The ideal recrystallization solvent is one in which your desired compound has high solubility at an elevated temperature but low solubility at room temperature or below.[12][13] The impurities, conversely, should either be completely insoluble (so they can be filtered off while hot) or highly soluble even at low temperatures (so they remain in the mother liquor after crystallization).[12]

  • Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) both at room temperature and at boiling.

  • Solvent Pairs: If no single solvent is ideal, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at boiling. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution just becomes cloudy (the saturation point). Allow this solution to cool slowly.

Q3: Is it better to use chromatography or recrystallization?

A3: The choice depends on the nature of your impurities and the scale of your reaction.

  • Recrystallization is excellent for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubility profiles. It is highly scalable and cost-effective.[]

  • Chromatography is superior for separating mixtures of compounds with similar properties (e.g., E/Z isomers) or when multiple impurities are present. It offers higher resolving power but is less scalable and more resource-intensive.

Decision-Making Flowchart for Purification Strategy

Caption: Decision tree for selecting a purification method.

References

  • Technical Support Center: Removal of Phosphine Oxide Byproducts from Wittig Reactions. (2025). BenchChem.
  • How does one remove triphenylphosphine oxide
  • How does one remove triphenylphosphine oxide from product? (2014, September 1).
  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (2017, September 28). The Journal of Organic Chemistry. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). ACS Publications. [Link]

  • resolving (E)- and (Z)-isomers of icos-5-ene. (2025). Benchchem.
  • How to separate E and Z isomers? (2016, December 7). ResearchGate. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separ
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Horner-Wadsworth-Emmons Reaction. (2024, August 6). Alfa Chemistry.
  • Recrystalliz
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. (n.d.). Organic Syntheses. [Link]

  • Recrystalliz

Sources

Solving solubility issues of aminopyrimidines in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminopyrimidine Chemistry. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor solubility of aminopyrimidine-based pharmacophores (common in kinase inhibitors and antiviral agents).

This guide is designed to move you away from trial-and-error solvent screening. By understanding the thermodynamic and crystallographic forces at play, you can engineer specific solutions for your synthetic, analytical, or biological workflows.

The Knowledge Base: Why are Aminopyrimidines Insoluble?

The root cause of aminopyrimidine insolubility in standard organic solvents (like dichloromethane, hexanes, or diethyl ether) is not a lack of lipophilicity, but rather an exceptionally high crystal lattice energy .

Aminopyrimidines possess a highly polarized structure containing a strong hydrogen bond donor (the exocyclic –NH₂ group) and strong hydrogen bond acceptors (the endocyclic pyrimidine nitrogens). In the solid state, these molecules self-assemble into highly stable, centrosymmetrically related dimeric units[1]. These dimers specifically form an eight-membered hydrogen-bonded ring known as an R2 2(8) graph-set motif [2]. These motifs further stack via strong π-π interactions to form extended ribbons.

To dissolve an aminopyrimidine, your solvent system or chemical strategy must pay the massive enthalpic penalty required to shatter this hydrogen-bonded lattice.

Diagnostic Workflow

Before attempting to dissolve your compound, you must align your solubilization strategy with your downstream application. Use the diagnostic workflow below to select the correct approach.

AminopyrimidineSolubility Problem Insoluble Aminopyrimidine (High Crystal Lattice Energy) Decision Determine Downstream Application Problem->Decision App1 Analytical / NMR Decision->App1 App2 Synthesis / Cross-Coupling Decision->App2 App3 In Vitro Biological Assays Decision->App3 Sol1 Use HFIP or TFA-d1 / DMSO-d6 App1->Sol1 Sol2 Install Protecting Group (Boc, Trityl, PMB) App2->Sol2 Sol3 Formulate as Salt (Mesylate, HCl) App3->Sol3

Workflow for overcoming aminopyrimidine solubility issues based on downstream applications.

Quantitative Solvent Selection Guide

When chemical derivatization is not an option, solvent selection is paramount. Non-polar solvents will universally fail. You must select solvents with specific dielectric constants (ε) and hydrogen-bond donor (α) or acceptor (β) capacities capable of outcompeting the R2 2(8) motifs.

Table 1: Molar Solubility Rank and Solvent Parameters for 2-Aminopyrimidine at 298.15 K

SolventRelative Solubility RankDielectric Constant (ε)H-Bond Donor (α)H-Bond Acceptor (β)Mechanistic Rationale
Cyclopentanone 1 (Highest)13.60.000.52Strong dipole-dipole interactions effectively disrupt the lattice[3].
Methanol 432.70.930.62Protic nature actively competes with intermolecular N-H...N hydrogen bonds[3].
Ethyl Acetate 56.00.000.45Moderate solubility; limited by a complete lack of H-bond donation capability[3].
Acetonitrile 17 (Lowest)37.50.190.31Poor H-bond donor/acceptor profile fails entirely to break the dimeric motifs[3].
HFIP N/A (Specialty)16.71.960.00Exceptional H-bond donor; aggressively solvates pyrimidine nitrogens to force dissolution[4].

Note: Solubility sequence data adapted from binary equilibrium studies[3].

Verified Troubleshooting Protocols

Protocol A: HFIP-Mediated Amorphization for NMR & Assay Preparation

When you need to prepare a highly concentrated stock solution in DMSO but the crystalline powder refuses to dissolve, you must convert the thermodynamic crystal into a kinetic amorphous state.

  • Step 1: Weigh 5–10 mg of the crystalline aminopyrimidine into a glass vial.

  • Step 2: Add 0.5 mL of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and vortex for 30 seconds.

    • Causality: HFIP is a highly fluorinated, exceptionally strong hydrogen-bond donor (α = 1.96). It aggressively donates hydrogen bonds to the pyrimidine nitrogens, outcompeting the homomeric R2 2(8) lattice and forcing the molecule into solution[4].

  • Step 3: Evaporate the HFIP under a gentle, continuous stream of nitrogen gas until a thin film forms on the vial walls.

    • Causality: Rapid evaporation prevents the molecules from re-orienting into their low-energy thermodynamic crystal lattice, trapping them in a high-energy, easily solvated amorphous state.

  • Step 4: Immediately reconstitute the amorphous film in the desired volume of DMSO or DMSO-d6.

  • Self-Validation: Observe the solution after 1 hour. A successful amorphization will yield a persistently clear solution. If turbidity appears, the compound has recrystallized, indicating the evaporation step was too slow.

Protocol B: Transient PMB Protection for Organic Synthesis

If your aminopyrimidine is insoluble in the required solvents for a palladium-catalyzed cross-coupling (e.g., toluene, THF), you must temporarily mask the hydrogen bond donor.

  • Step 1: Suspend the aminopyrimidine (1.0 eq) in N,N-dimethylformamide (DMF) at 0.2 M concentration.

  • Step 2: Add potassium carbonate (K₂CO₃, 2.0 eq) and p-methoxybenzyl chloride (PMB-Cl, 1.1 eq).

  • Step 3: Heat the reaction to 60 °C and stir for 12 hours.

    • Causality: The addition of the bulky PMB group sterically occludes the primary amine and removes one of the critical hydrogen-bond donors. This shatters the crystal lattice energy, rendering the intermediate highly soluble in standard organic solvents[5].

  • Step 4: Quench with water and extract with ethyl acetate (EtOAc).

  • Self-Validation: Perform a Thin Layer Chromatography (TLC) check using 50% EtOAc/Hexanes. The unprotected aminopyrimidine will remain stuck at the baseline due to strong silica interactions, whereas the successfully PMB-protected product will migrate cleanly with an Rf of ~0.5.

  • Step 5: Proceed with your cross-coupling in THF/Toluene, then remove the PMB group using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a DCM/H₂O mixture[5].

Frequently Asked Questions (FAQs)

Q: Why does my aminopyrimidine crash out when I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic clash between kinetic and thermodynamic solubility. DMSO is a strong H-bond acceptor that stabilizes the monomer. When diluted into water, the hydrophobic aromatic rings of the aminopyrimidine undergo hydrophobic collapse, and the molecules rapidly re-establish their R2 2(8) hydrogen bonds, crashing out of solution. Fix: Perform a step-down dilution using a surfactant (e.g., 0.1% Tween-20) to stabilize the hydrophobic faces, or formulate the aminopyrimidine as a mesylate salt prior to dissolution.

Q: I need to run an acylation reaction in DCM, but my starting material is a brick. What are my options? A: DCM cannot break the aminopyrimidine lattice. You have two options:

  • Switch to a highly polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Pyridine. Pyridine acts as both the solvent and the base, and its strong H-bond accepting nature helps disrupt the lattice.

  • If you must use DCM, pre-treat the aminopyrimidine with a stoichiometric amount of a strong acid (like Trifluoroacetic acid, TFA). Protonating the pyrimidine ring breaks the R2 2(8) dimer through charge-charge repulsion, pulling the compound into solution.

Q: Does heating the solvent help dissolve aminopyrimidines permanently? A: No. Heating increases kinetic solubility by providing thermal energy to break the lattice. However, aminopyrimidines have a notorious tendency to supersaturate. Upon cooling to room temperature, the high thermodynamic drive to reform the crystal lattice will cause the compound to rapidly precipitate (often crystallizing directly on your stir bar). Always rely on solvent matching or chemical derivatization rather than heat alone.

References

1.[1] J. Scheinbeim and E. Schempp. "2-Aminopyrimidine." Acta Crystallographica Section B, 1976. 2.[2] "R22(8) motifs in Aminopyrimidine sulfonate/carboxylate interactions: Crystal structures of pyrimethaminium benzenesulfonate mono." SciSpace, 2007. 3.[3] Bin Ou, et al. "Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K." Journal of Chemical & Engineering Data, 2025. 4.[4] "Fluorinated molecules relevant to conducting polymer research." ResearchGate, 2025. 5.[5] "Recent Advances in Pyrimidine-Based Drugs - PMC." National Institutes of Health (NIH), 2021.

Sources

Technical Support Center: Minimizing Side Reactions in Chloropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chloropyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the chlorination of pyrimidine precursors. By understanding the mechanisms behind these side reactions, you can optimize your experimental conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the chlorination of hydroxypyrimidines with phosphorus oxychloride (POCl₃)?

The chlorination of hydroxypyrimidines (or their tautomeric pyrimidone forms) using POCl₃ is a cornerstone of heterocyclic synthesis, but it is often plagued by several side reactions. The most prevalent issues include:

  • Over-chlorination: When the substrate has multiple hydroxyl groups (e.g., uracil), it's common to get a mixture of mono- and di-chlorinated products, or even further chlorination on activated ring positions.[1] Controlling this requires careful management of stoichiometry and reaction temperature.

  • Hydrolysis: Chloropyrimidines are susceptible to hydrolysis, reverting to the starting hydroxypyrimidine. This can occur if moisture is present in the reagents or solvents, or more commonly, during the aqueous workup.[1][2]

  • Formation of Polymeric Phosphorus Byproducts: Especially in large-scale reactions using excess POCl₃, highly viscous residues containing polymeric phosphorus compounds can form.[3] These byproducts complicate purification and product isolation.

  • Ring Degradation: Under excessively harsh conditions, such as very high temperatures or prolonged reaction times, the electron-deficient pyrimidine ring can degrade, leading to lower yields and complex product mixtures.[1]

  • Solvent-Related Byproducts: When using N,N-dimethylformamide (DMF) as a catalyst or solvent with POCl₃ (Vilsmeier-Haack conditions), the DMF can act as a reagent and may become incorporated into side products.[1][4]

Q2: My goal is to synthesize 2,4-dichloropyrimidine from uracil, but I'm getting poor yields and a lot of dark, tarry material. What's going wrong?

This is a classic and challenging transformation. The "tar" you are observing likely consists of polymeric phosphorus compounds and degradation products from the pyrimidine ring.[3] The reaction requires forcing conditions, which can lead to these side reactions.

Causality and Troubleshooting:

  • Insufficient Reagent/Activation: The conversion of the two hydroxyl (keto) groups of uracil requires a potent chlorinating agent and typically elevated temperatures. Using POCl₃ as both the reagent and solvent is a common method.[5]

  • Role of Amine Additives: The reaction is often sluggish without a catalyst. Tertiary amines like N,N-dimethylaniline, N,N-diethylaniline, or pyridine are frequently added.[3][6] These bases serve a dual purpose: they can activate the pyrimidone substrate and neutralize the HCl generated during the reaction, pushing the equilibrium toward the chlorinated product.

  • Thermal Decomposition: Uracil chlorination requires refluxing in POCl₃ (~110 °C), but prolonged heating can cause decomposition. Monitor the reaction closely (e.g., by TLC or HPLC) and stop heating as soon as the starting material is consumed.

  • Workup Issues: The most critical and hazardous step is quenching the excess POCl₃. It reacts violently with water in a highly exothermic process.[6][7][8] If not done carefully by pouring the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring, localized heat can "cook" the product, leading to decomposition and tar formation.

For a more robust and safer procedure, consider a modern, solvent-free approach using equimolar POCl₃ in a sealed reactor. This method minimizes waste and avoids the dangerous quench of large amounts of excess POCl₃.[6][9]

Q3: I am attempting a Vilsmeier-Haack reaction on a pyrimidone to install a formyl group, but I am primarily observing chlorination. How can I control this?

This is a very common outcome. The Vilsmeier reagent, generated in situ from POCl₃ and DMF, is a powerful electrophile capable of both formylation and chlorination.[10][11][12] For hydroxypyrimidines, the hydroxyl groups are excellent leaving groups after activation by the Vilsmeier reagent, often making chlorination the dominant reaction pathway.

Mechanistic Insight: The Vilsmeier reagent, a chloroiminium ion [(CH₃)₂N=CHCl]⁺, first activates the pyrimidone's carbonyl oxygen. This creates a highly reactive intermediate. At this point, two pathways compete:

  • Chlorination: A chloride ion displaces the activated oxygen group to yield the chloropyrimidine. This is often kinetically favored at higher temperatures.

  • Formylation: The electron-rich C5 position of the pyrimidine ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution, which after hydrolysis, yields the formyl group.[10]

Troubleshooting and Control:

  • Stoichiometry: The ratio of POCl₃ to DMF is critical. Using a minimal amount of the pre-formed Vilsmeier reagent can sometimes favor formylation.

  • Temperature Control: Chlorination is often favored at higher temperatures. Running the reaction at the lowest possible temperature that still allows for formylation can help suppress the chlorination side reaction.

  • Substrate Electronics: The electronic nature of your pyrimidine ring plays a huge role. Electron-donating groups will activate the ring towards electrophilic formylation at C5, potentially outcompeting the chlorination pathway.

Troubleshooting Guides

Problem 1: Over-chlorination of Dihydroxypyrimidines

Scenario: You are trying to synthesize a mono-chlorinated pyrimidine from a dihydroxy precursor (e.g., 4-chloro-2-hydroxypyrimidine) but are getting the di-chloro byproduct (e.g., 2,4-dichloropyrimidine).

Root Cause: The reactivity of the two positions is not sufficiently differentiated under the reaction conditions, or the reaction is allowed to proceed for too long. The general order of reactivity for substitution on the pyrimidine ring is C4(6) > C2 >> C5.[13]

Solutions:

ParameterRecommended ActionRationale
Stoichiometry Use a slight deficiency or exactly 1.0 equivalent of POCl₃ per hydroxyl group you wish to replace.Limits the amount of chlorinating agent available, preventing the second, less reactive site from being chlorinated.
Temperature Run the reaction at the lowest temperature that provides a reasonable rate for the first chlorination.The activation energy for chlorinating the less reactive C2 position is generally higher than for the C4/C6 position. Lower temperatures will favor reaction at the more reactive site.[13]
Reaction Time Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the desired mono-chloro product is at its maximum concentration.Prevents the slower, subsequent chlorination of the desired product into the over-chlorinated byproduct.[1]
Choice of Base A milder base or no base might slow the overall reaction, allowing for more selective control.Strong activating bases can increase the reactivity of both sites, reducing selectivity.
Problem 2: Product Hydrolysis During Workup

Scenario: You have successfully formed your chloropyrimidine, but during the aqueous workup and extraction, a significant portion is converting back to the hydroxypyrimidine starting material.

Root Cause: Chloropyrimidines are activated towards nucleophilic aromatic substitution (SNAr). Water is a nucleophile, and under acidic conditions (from quenching POCl₃) or during prolonged contact, it can displace the chloride.[2]

Solutions:

ParameterRecommended ActionRationale
Quenching Pour the reaction mixture onto a large excess of crushed ice, rather than adding water to the reaction.Ensures the temperature stays near 0°C, minimizing the rate of hydrolysis.
Neutralization Immediately after quenching, neutralize the acidic solution by slowly adding a cold, saturated base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is 7-8.[1][6]This neutralizes the acidic byproducts (HCl, phosphoric acid) that catalyze the hydrolysis reaction.
Extraction Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane) immediately after neutralization. Do not let the neutralized aqueous mixture sit for extended periods.Minimizes the contact time between the product and the aqueous phase where hydrolysis can occur.
Atmosphere Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar).Prevents premature hydrolysis from atmospheric moisture during the reaction itself.[1]

Visualized Workflows and Mechanisms

Troubleshooting Flowchart for Pyrimidine Chlorination

This diagram provides a logical path to diagnose and resolve common issues encountered during chloropyrimidine synthesis.

G cluster_problems cluster_solutions_p1 cluster_solutions_p2 cluster_solutions_p3 cluster_solutions_p4 start Problem Observed in Chloropyrimidine Synthesis p1 Low or No Conversion start->p1 p2 Over-chlorination Observed start->p2 p3 Product Hydrolysis (Hydroxy-pyrimidine detected) start->p3 p4 Tarry Residue / Low Mass Recovery start->p4 s1a Increase Temperature or Reaction Time p1->s1a s1b Add Tertiary Amine Catalyst (e.g., Pyridine, DIPEA) p1->s1b s1c Use Anhydrous Reagents/Solvents p1->s1c s2a Reduce POCl₃ Stoichiometry (to ~1 eq.) p2->s2a s2b Lower Reaction Temperature p2->s2b s2c Monitor Reaction and Stop at Max Mono-chloro Product p2->s2c s3a Quench on Ice & Neutralize Immediately p3->s3a s3b Use Anhydrous Conditions p3->s3b s3c Extract Product Promptly After Workup p3->s3c s4a Avoid Prolonged Heating p4->s4a s4b Ensure Quench is Cold and Efficient p4->s4b s4c Consider Solvent-Free Method to Reduce Byproducts p4->s4c

Caption: A troubleshooting flowchart for common chloropyrimidine synthesis issues.

Mechanism: The Dual Role of the Vilsmeier Reagent

This diagram illustrates how the Vilsmeier reagent, formed from POCl₃ and DMF, can lead to either chlorination or formylation of a pyrimidone substrate.

G cluster_reagents Reagent Formation cluster_pathways Competing Reaction Pathways DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Activated O-Pyrimidinyl Intermediate Vilsmeier->Intermediate Activation of Carbonyl Substrate Hydroxypyrimidine (Pyrimidone Tautomer) Substrate->Intermediate Chlorination Chlorination Product Intermediate->Chlorination Path A: Nucleophilic Attack by Cl⁻ (Favored at High Temp) Formylation Formylation Product (after hydrolysis) Intermediate->Formylation Path B: Electrophilic Attack at C5 (Favored by e⁻ donating groups)

Caption: Competing chlorination and formylation pathways in Vilsmeier-Haack conditions.

Experimental Protocols

Protocol: Solvent-Free Chlorination of 2,4-Dihydroxypyrimidine (Uracil)

This modern protocol, adapted from Sun et al.[6], minimizes waste and improves safety by avoiding large excesses of POCl₃. It is suitable for multigram scale preparations.[6][7][9]

Materials:

  • 2,4-Dihydroxypyrimidine (Uracil)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Teflon-lined stainless steel reactor (autoclave)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

Procedure:

  • Reactor Charging: To a 150 mL Teflon-lined stainless steel reactor, add the 2,4-dihydroxypyrimidine (0.3 moles). In a well-ventilated fume hood, add anhydrous pyridine (0.3 moles), followed by phosphorus oxychloride (0.6 moles, 2.0 equivalents).

    • Expert Insight: Using equimolar POCl₃ per hydroxyl group is key. Pyridine acts as a base to drive the reaction.[6]

  • Reaction: Seal the reactor securely. Place it behind a blast shield. Heat the reactor to 160 °C and maintain this temperature for 2 hours with stirring.

  • Cooling: After 2 hours, turn off the heating and allow the reactor to cool completely to room temperature. Do not attempt to open a hot or pressurized reactor.

  • Quenching: Once cooled, carefully open the reactor in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (~500 g) with vigorous stirring. The reaction is highly exothermic.[6][7]

  • Neutralization: While stirring, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9. This step is critical to prevent product hydrolysis.[1][6]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,4-dichloropyrimidine.

  • Purification: The product can be further purified by distillation under reduced pressure or recrystallization if necessary.

This self-validating protocol minimizes the hazardous quench and reduces the formation of polymeric phosphorus byproducts, directly addressing common failure points in older procedures.

References

  • Ansari, A. A., & Ali, D. (2022). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 12(19), 11635-11659. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. J&K Scientific. Retrieved February 24, 2026. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Azizi, Z., et al. (2024). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Magnetochemistry, 10(5), 49. [Link]

  • Lueoend, R., & Muehlebach, A. (1996). Process for the preparation of chloropyrimidines. U.S.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved February 24, 2026. [Link]

  • Chekalkin, T. L., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(20), 3769. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

  • Wikipedia. (2024). Pyrimidine dimer. Wikipedia. [Link]

  • Checkoway, A. M., et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(12), 1435-1440. [Link]

  • Sutherland, B. M., & Sutherland, J. C. (1970). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. Biophysical Journal, 10(4), 292-301. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • Humphrey, G. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 435-438. [Link]

  • ResearchGate. (n.d.). Possible explanation for VH chlorination on pyrimidine ring. ResearchGate. Retrieved February 24, 2026. [Link]

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. [Link]

  • Wikipedia. (2024). Vilsmeier–Haack reaction. Wikipedia. [Link]

Sources

Technical Support Center: Crystallization of 4-cyclopropyl-6-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification and crystallization of 4-cyclopropyl-6-methylpyrimidin-2-amine (CAS: 6296-62-4). This compound is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Nilotinib .

Status: Operational | Role: Senior Application Scientist Context: Pharmaceutical Intermediate Purification (Nilotinib Synthesis)

Introduction & Chemical Context

High-purity 4-cyclopropyl-6-methylpyrimidin-2-amine is a prerequisite for downstream SNAr or Buchwald-Hartwig coupling reactions. Impurities such as unreacted guanidine, inorganic salts (from the cyclization of 1-cyclopropyl-1,3-butanedione), and oligomers can poison palladium catalysts or lead to difficult-to-separate byproducts in the final API.

Critical Quality Attribute (CQA): The target purity is >98.5% (HPLC) with <0.1% inorganic residue.

Solubility Profile & Solvent Selection

Understanding the solubility landscape is the first step to preventing "oiling out" and ensuring high recovery.

Solvent SystemSolubility (Hot)Solubility (Cold)ApplicationRisk Factor
Toluene HighLowRecommended. Excellent for rejecting inorganic salts (guanidine nitrate/chloride).Moderate yield loss if not cooled sufficiently.
Ethanol / Water Very HighModerateGood for removing polar organic impurities.High risk of oiling out if water content >30%.
Ethyl Acetate ModerateLowAlternative to Toluene.Lower capacity; requires larger volumes.
Water LowInsolubleAnti-solvent only.pH dependent; amine dissolves in acidic water.

Standard Operating Procedure (SOP): Cooling Crystallization

Method A: The Toluene Process (High Purity) Best for removing inorganic salts carried over from the condensation reaction.

Workflow Diagram

CrystallizationWorkflow Start Crude Solid (CAS: 6296-62-4) Dissolve Dissolution Solvent: Toluene (5-7 vol) Temp: 85-90°C Start->Dissolve Filter Hot Filtration Remove insoluble salts Dissolve->Filter Remove Guanidine salts Cool1 Primary Cooling Rate: 10°C/hr to 50°C Filter->Cool1 Seed Seeding Point Add 0.5% wt seeds at 50°C Cool1->Seed Metastable Zone Cool2 Secondary Cooling Rate: 5°C/hr to 0-5°C Seed->Cool2 Isolate Filtration & Wash Wash: Cold Toluene Cool2->Isolate Dry Drying Vacuum Oven, 45°C Isolate->Dry

Caption: Optimized Toluene crystallization workflow emphasizing hot filtration to remove inorganic contaminants.

Detailed Protocol
  • Charging: Charge crude 4-cyclopropyl-6-methylpyrimidin-2-amine into the reactor.

  • Dissolution: Add Toluene (5 to 7 volumes relative to mass). Heat to 85–90°C with vigorous stirring. Ensure complete dissolution of the organic fraction.

    • Note: The solution may appear hazy due to inorganic salts (guanidine nitrate/chloride) which are insoluble in hot toluene.

  • Hot Filtration (Critical): Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove the inorganic salts.

  • Controlled Cooling: Transfer filtrate to a clean vessel. Cool slowly to 50°C .

  • Seeding: At 50°C (metastable zone), add pure seed crystals (0.5% w/w). Hold for 30 minutes to establish crystal growth.

  • Final Cooling: Cool at a rate of 5°C/hour to 0–5°C .

  • Isolation: Filter the white crystalline solid. Wash with cold Toluene (1 vol).

  • Drying: Dry under vacuum at 45°C. Avoid temperatures >60°C to prevent sublimation or oxidation.

Troubleshooting Guide

Direct solutions to common experimental failures.

Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form on the flask walls or bottom during cooling. Cause: Cooling too fast, impurity profile lowers the melting point, or (in EtOH/Water) water concentration is too high.

Decision Tree: Resolving Oiling Out

OilingOut Start Problem: Oiling Out Observed Reheat Reheat to Dissolution Start->Reheat SolventCheck Solvent System? TolAction Add 10% more Toluene SolventCheck->TolAction Toluene AlcAction Too much Water. Add pure Ethanol SolventCheck->AlcAction EtOH/Water Reheat->SolventCheck SeedAction Seed at HIGHER Temp (e.g., 60°C instead of 50°C) TolAction->SeedAction Cool Slowly AlcAction->SeedAction

Caption: Logic flow for recovering a crystallization batch that has undergone phase separation (oiling out).

Issue 2: Product is Colored (Yellow/Brown)

Cause: Oxidation of the amine or carryover of diketone condensation byproducts. Solution:

  • Redissolve in Ethanol (5 vol).

  • Add Activated Charcoal (5% w/w) .

  • Reflux for 30 minutes.

  • Filter hot over Celite.

  • Perform the crystallization (add water dropwise to the hot filtrate until turbid, then cool).

Issue 3: Low Yield (<60%)

Cause: Solubility in mother liquor is too high. Solution:

  • If using Toluene: Concentrate the mother liquor to half volume and harvest a second crop (check purity of crop 2).

  • If using Ethanol: Add water as an anti-solvent at the final temperature (0°C) to force precipitation, but watch for oiling out.

Frequently Asked Questions (FAQ)

Q: Can I use acid-base precipitation instead of crystallization? A: Yes, you can dissolve the crude amine in 1M HCl, wash with Ethyl Acetate (to remove non-basic impurities), and then basify with NaOH to precipitate the product. However , this method often traps inorganic salts within the precipitate. Crystallization is preferred for Pharma-grade intermediates.

Q: Is this compound polymorphic? A: While specific polymorphs for CAS 6296-62-4 are not widely detailed in public literature, aminopyrimidines are notorious for polymorphism. Always use seeding from a "Gold Standard" batch to ensure consistent crystal form and filtration times.

Q: My filtration is extremely slow. Why? A: You likely cooled the mixture too rapidly, resulting in "fines" (microscopic crystals) that clog the filter. Re-heat the slurry to dissolve 80% of the solid (Ostwald Ripening), hold for 1 hour, and cool slowly again to grow larger crystals.

Q: What is the maximum drying temperature? A: Do not exceed 60°C . Small aminopyrimidines can sublime under high vacuum/high heat, and the amine group is susceptible to air oxidation at elevated temperatures.

References

  • Synthesis of Nilotinib Intermediates

    • Patent: Zimmermann, J., et al. (Novartis). "Pyrimidinylaminobenzamide derivatives as kinase inhibitors." WO2004005281.
    • Link:

  • General Purification of Aminopyrimidines: Source: "Purification of heterocyclic amines via crystallization." Organic Process Research & Development (OPRD). (General principles applied to the Toluene/Ethanol solubility logic).
  • Chemical Properties & Safety

    • Source: PubChem Compound Summary for CID 24889449 (4-cyclopropyl-6-methylpyrimidin-2-amine).
    • Link:

Validation & Comparative

MARK4 ATPase Inhibition Assay for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Strategic Targeting of MARK4

Microtubule Affinity Regulating Kinase 4 (MARK4) has emerged as a critical node in the pathology of Alzheimer’s disease (AD), gliomas, and metastatic cancers. By phosphorylating microtubule-associated proteins (MAPs) such as Tau, MAP2, and MAP4, MARK4 triggers microtubule destabilization, leading to synaptic loss in neurodegeneration and enhanced motility in cancer cells.

Pyrimidine derivatives represent a privileged scaffold in kinase inhibitor design due to their structural homology with ATP, allowing them to compete effectively for the ATP-binding pocket. However, the development of these inhibitors requires robust, high-throughput assays capable of distinguishing true allosteric or orthosteric inhibition from assay artifacts—a common challenge with fluorescent small molecules.

This guide objectively compares assay modalities and provides a validated protocol for the ADP-Glo™ Kinase Assay , currently the gold standard for evaluating pyrimidine-based MARK4 inhibitors due to its high sensitivity and resistance to compound interference.

MARK4 Signaling & Pathological Context[1][2][3][4][5]

Understanding the downstream effects of MARK4 inhibition is essential for assay design. The following diagram illustrates the MARK4 signaling network, highlighting the biomarkers relevant for cell-based validation.

MARK4_Pathway cluster_substrates Substrates (Microtubule Destabilization) cluster_signaling Downstream Signaling LKB1 LKB1/Par-4 MARK4 MARK4 (Active) LKB1->MARK4 Activates (T-loop phos) Tau Tau (p-Ser262) MARK4->Tau Phosphorylation MAP2 MAP2 MARK4->MAP2 MAP4 MAP4 MARK4->MAP4 mTOR mTOR/HIF-1α MARK4->mTOR Activates NLRP3 NLRP3 Inflammasome MARK4->NLRP3 Assembly Disease Pathology: AD (Tau Aggregation) Glioma (Migration) Tau->Disease MT Detachment mTOR->Disease Cell Growth

Figure 1: MARK4 signaling cascade. Inhibition prevents Tau hyperphosphorylation and restores microtubule stability.

Comparative Assay Landscape

When screening pyrimidine derivatives, the choice of assay is dictated by the compound's physicochemical properties. Pyrimidines often exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.

FeatureADP-Glo™ (Luminescence) Radiometric (

P-ATP)
Transcreener® (FP/TR-FRET)
Mechanism Coupled enzyme (ADP

ATP

Light)
Direct phosphate transferAntibody-based ADP detection
Sensitivity High (detects < 0.2 µM ADP)Very High (Gold Standard)Moderate to High
Interference Low (Luminescence is rare in small molecules)None (Radioactivity is distinct)High (Pyrimidines may fluoresce)
Throughput High (1536-well compatible)Low (Wash steps/Hazmat)High (Mix-and-read)
Cost ModerateHigh (Disposal costs)Low to Moderate
Suitability Best for HTS & Pyrimidines Validation onlyInitial screening (requires counter-screen)

Expert Insight: While radiometric assays are the historical gold standard, they are impractical for routine SAR (Structure-Activity Relationship) cycles. Fluorescence Polarization (FP) assays (e.g., Transcreener) are faster but prone to false positives if the pyrimidine derivative fluoresces at the tracer wavelength. ADP-Glo is recommended because it measures the universal product (ADP) via luminescence, avoiding most pyrimidine autofluorescence issues.

Deep Dive: ADP-Glo Kinase Assay Protocol

This protocol is optimized for determining the IC


 of pyrimidine derivatives against recombinant human MARK4.
The Mechanism

The assay occurs in two phases:

  • Kinase Reaction: MARK4 transfers phosphate from ATP to the substrate (CHKtide), generating ADP.

  • ADP Detection:

    • Step A:ADP-Glo™ Reagent stops the kinase reaction and depletes all remaining unconsumed ATP.[1]

    • Step B:Kinase Detection Reagent converts the generated ADP back to ATP, which is then used by luciferase to produce light.[1] Signal

      
       Kinase Activity.
      

Assay_Workflow cluster_1 1. Kinase Reaction (60 min) cluster_2 2. ATP Depletion (40 min) cluster_3 3. Detection (40 min) Rxn MARK4 + Peptide + ATP + Compound Product ADP + p-Peptide Rxn->Product Stop Add ADP-Glo™ Rgt Product->Stop Deplete Unused ATP digested Stop->Deplete Detect Add Detection Rgt Deplete->Detect Light ADP -> ATP -> Light Detect->Light

Figure 2: Sequential workflow for the ADP-Glo MARK4 inhibition assay.

Materials & Reagents[6][7]
  • Enzyme: Recombinant Human MARK4 (e.g., Promega #VA7492 or SignalChem).

  • Substrate: CHKtide peptide (KKKVSRSGLYRSPSMPENLNRPR).[2] Note: MARK4 prefers the Cdc25C-derived peptide.

  • ATP: Ultra-pure ATP (critical to minimize high ADP background).

  • Inhibitor: Pyrimidine derivative stocks (10 mM in DMSO).

  • Control Inhibitor: Staurosporine or OTSSP167.

Step-by-Step Protocol

Step 1: Compound Preparation [3]

  • Prepare 2.5x serial dilutions of the pyrimidine derivative in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 µM DTT).
    
  • Final DMSO concentration in the assay should be

    
     1% to prevent enzyme denaturation.
    

Step 2: Kinase Reaction (5 µL volume in 384-well plate)

  • Add 1 µL of Compound dilution.

  • Add 2 µL of MARK4 Enzyme (Optimization required: typically 2–5 ng/well).

  • Incubate for 10 min at Room Temperature (RT) to allow compound binding.

  • Add 2 µL of ATP/Substrate Mix (Final conc: 10 µM ATP, 0.2 µg/µL CHKtide).

  • Incubate at 25°C for 60 minutes.

Step 3: ADP-Glo Reaction [4]

  • Add 5 µL of ADP-Glo™ Reagent .[1][5]

  • Incubate for 40 min at RT. Crucial: This digests unconsumed ATP.

Step 4: Detection

  • Add 10 µL of Kinase Detection Reagent .[1][5]

  • Incubate for 40 min at RT.

  • Read Luminescence (Integration time: 0.5–1.0 sec).

Performance Metrics & Data Analysis

To validate the assay for your specific pyrimidine series, compare your results against established benchmarks.

Representative Data

The following table summarizes expected performance metrics for pyrimidine derivatives compared to reference standards.

Compound ClassIC

Range (MARK4)
Selectivity ProfileNotes
Pyrimidine Derivatives 1.5 – 10 µMModerateGood scaffold for optimization; often ATP-competitive.
OTSSP167 (Ref)~50 nMLow (Pan-kinase)Highly potent but toxic due to off-target effects.
BX-912 (Ref)~300 nMModeratePDK1 inhibitor with strong MARK4 cross-reactivity.
Staurosporine < 10 nMNoneUniversal kinase inhibitor (Positive Control).
Calculating Results
  • Normalize Data:

    
    
    
  • Curve Fitting: Fit data to a sigmoidal dose-response equation (variable slope) to determine IC

    
    .
    
  • Z' Factor: For screening campaigns, ensure Z' > 0.5.

    
    
    (Where p = positive control, n = negative control)
    

Troubleshooting & Optimization

Self-Validating the Protocol

To ensure "E-E-A-T" (Experience, Expertise, Authoritativeness, and Trustworthiness), you must run these specific controls:

  • The "No-Enzyme" Control:

    • Run the full reaction without MARK4.

    • Purpose: Checks for ATP degradation or ADP contamination in your reagents.[1] High background here ruins sensitivity.

  • Compound Interference Check:

    • Add your pyrimidine derivative to a well containing a known amount of ADP (e.g., 5 µM) and Detection Reagent.

    • Purpose: If the signal is lower than the vehicle control, your compound is quenching the luciferase (False Positive). If higher, it is chemically interfering.

  • Linearity Check:

    • Perform a time-course (0, 15, 30, 60, 90 min) to ensure you are measuring initial velocity. IC

      
       values are only valid if the reaction is linear (substrate consumption < 10-20%).
      
Common Pitfalls with Pyrimidines
  • Solubility: Pyrimidines can precipitate in aqueous buffers. If you see erratic duplicates, check for precipitation using light microscopy or increase DMSO slightly (up to 2%, if MARK4 tolerates it).

  • Potency Shift: If IC

    
     increases significantly with higher ATP concentration, your inhibitor is likely ATP-competitive (common for pyrimidines). This is a desirable mechanism but requires reporting the ATP concentration used (typically 
    
    
    
    or below) for reproducibility.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega.[2][6] Link

  • Anees, P., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Pharmacology.[7] Link

  • Jenardhanan, P., et al. (2018). Structure and dynamics of inactive and active MARK4: conformational switching through the activation process. Journal of Biomolecular Structure and Dynamics. Link

  • Hertz, M. A., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Link

  • Naz, F., et al. (2013). Microtubule affinity-regulating kinase 4 (MARK4) is a novel target for Alzheimer's disease therapy.[3] FEBS Journal. Link

Sources

A Comparative Guide to the COX-2 Selectivity of 4-Cyclopropyl-6-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Safer Anti-Inflammatory Agents

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a landmark in pharmacology, reshaping the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] COX-1 is a constitutively expressed enzyme responsible for "housekeeping" functions, such as producing protective prostaglandins in the stomach and mediating platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of prostaglandins responsible for pain and swelling.[1][2]

This dichotomy explains the primary drawback of traditional NSAIDs (e.g., naproxen, diclofenac), which inhibit both isoforms. Their inhibition of COX-1 leads to well-documented gastrointestinal side effects, while their inhibition of COX-2 produces the desired anti-inflammatory and analgesic effects.[3][4] Consequently, the development of selective COX-2 inhibitors, or "coxibs," represented a major therapeutic advance, promising comparable efficacy to traditional NSAIDs with a significantly improved gastrointestinal safety profile.[3][5]

Within this ongoing search for potent and highly selective COX-2 inhibitors, pyrimidine derivatives have emerged as a promising chemical scaffold.[6][7][8] This guide provides a comparative analysis of a specific subclass, 4-cyclopropyl-6-methylpyrimidine derivatives, evaluating their COX-2 selectivity against established coxibs and traditional NSAIDs. We will delve into the quantitative in vitro data, in vivo anti-inflammatory models, and the detailed experimental protocols required to validate these findings, providing researchers and drug development professionals with a comprehensive technical overview.

Comparative Analysis of In Vitro COX-2 Selectivity

The cornerstone of evaluating a potential new anti-inflammatory drug is determining its inhibitory potency (IC50) against both COX-1 and COX-2 enzymes. The ratio of these values (IC50 COX-1 / IC50 COX-2) yields the Selectivity Index (SI), a critical metric where a higher number signifies greater and more desirable selectivity for COX-2.

While specific data for 4-cyclopropyl-6-methylpyrimidine derivatives are proprietary to individual research programs, the broader class of pyrimidine-based inhibitors has shown significant promise.[6][8][9] The data below includes representative values for advanced pyrimidine derivatives alongside commercially available drugs, illustrating the therapeutic window researchers aim to achieve.

Table 1: Comparative IC50 Values and COX-2 Selectivity Index

Compound Class/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Pyrimidine Derivative (Representative) 10.61 0.067 ~158 [10]
Etoricoxib 1161.1106[3][5]
Rofecoxib >1000.53>188[5]
Celecoxib 150.4~38
Diclofenac 0.90.3~3
Naproxen 2.55.00.5

Data compiled from multiple sources. The pyrimidine derivative data is representative of potent compounds from this class, such as Cox-2-IN-26.[10]

As the data illustrates, pyrimidine derivatives can be engineered to possess high potency against COX-2, with IC50 values in the nanomolar range, comparable to or exceeding that of celecoxib.[10] More importantly, they demonstrate a high degree of selectivity, with SI values surpassing 150, placing them in the category of highly selective inhibitors alongside etoricoxib and rofecoxib.[5][10] This high selectivity is fundamental to their potential for reduced gastrointestinal toxicity.

Visualizing the Mechanism: COX-1 vs. COX-2 Inhibition

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the differential action of non-selective versus selective inhibitors.

start Start: Synthesized Pyrimidine Derivatives invitro In Vitro Screening: COX-1 and COX-2 Inhibition Assays start->invitro calc Data Analysis: Calculate IC50 for COX-1 Calculate IC50 for COX-2 invitro->calc si_calc Calculate Selectivity Index (SI) SI = IC50(COX-1) / IC50(COX-2) calc->si_calc decision High Potency & Selectivity? si_calc->decision invivo In Vivo Validation: Carrageenan-Induced Paw Edema Model decision->invivo  Yes stop Stop: Synthesize New Derivatives decision->stop No   end End: Lead Compound Identified invivo->end

Caption: Experimental workflow for identifying selective COX-2 inhibitors.

Conclusion and Future Directions

The evidence strongly suggests that the pyrimidine scaffold is a highly viable platform for the development of potent and selective COX-2 inhibitors. [6][8]Derivatives incorporating features like a 4-cyclopropyl and 6-methyl group can be optimized to achieve selectivity profiles that are competitive with, or even superior to, established coxibs. The combination of high in vitro selectivity and confirmed in vivo anti-inflammatory efficacy underscores the therapeutic potential of this chemical class.

Future research will likely focus on refining the structure-activity relationship (SAR) to further enhance selectivity and improve pharmacokinetic properties. The ultimate goal remains the development of a new generation of anti-inflammatory drugs that maximize efficacy while minimizing the risks associated with both COX-1 and COX-2 inhibition, offering a safer alternative for patients requiring long-term management of inflammatory conditions.

References

  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
  • Etoricoxib for arthritis and pain management. PMC - NIH.
  • COX-2 inhibitors. Australian Prescriber - Therapeutic Guidelines.
  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. DOI.
  • Rofecoxib - Selective COX-2 Inhibitor for Inflammation. APExBIO.
  • Selective Cyclooxygenase-2 Inhibitors Development in Cardiovascular Medicine. Circulation - American Heart Association Journals.
  • Cyclooxygenase-2 inhibitor. Wikipedia.
  • Validating the COX-2 Selectivity of Rofecoxib Against Non-Selective NSAIDs: A Comparative Guide. Benchchem.
  • Carrageenan-Induced Paw Edema Model. Charles River Laboratories.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments.
  • Characterization of Etoricoxib, a Novel, Selective COX‐2 Inhibitor. Semantic Scholar.
  • Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. Benchchem.
  • Selective COX-2 inhibitors: Are they safer NSAIDs?. Therapeutics Letter - NCBI Bookshelf.
  • Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor. ResearchGate.
  • Etoricoxib: a highly selective COX-2 inhibitor. PubMed.
  • rofecoxib. ClinPGx.
  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Association of Emergency Physicians.
  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. Benchchem.
  • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. QxMD.
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.
  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Royal Society of Chemistry.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC.
  • Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC.
  • COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
  • Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Publishing.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands.

Sources

NMR characterization of 4-cyclopropyl-6-methylpyrimidine regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: NMR Characterization of 4-Cyclopropyl-6-methylpyrimidine Regioisomers

Part 1: Executive Summary & Strategic Context

In the development of pharmacophores, the pyrimidine scaffold is ubiquitous. However, the introduction of asymmetry—specifically the 4-cyclopropyl-6-methyl substitution pattern—presents a distinct regioisomeric challenge. Synthesis from unsymmetrical 1,3-dicarbonyls (e.g., 1-cyclopropyl-1,3-butanedione) and amidines is regioselective but rarely 100% regiospecific.

The primary risk in this synthesis is not just the formation of the target 4-cyclopropyl-6-methylpyrimidine (Target) , but the potential contamination with or misidentification as:

  • 2-cyclopropyl-4-methylpyrimidine (Isomer A: Connectivity error).

  • 4-cyclopropyl-2-methylpyrimidine (Isomer B: Inverted amidine/dicarbonyl orientation).

This guide provides a self-validating NMR workflow to definitively distinguish the target from its structural isomers without relying on mass spectrometry (which is often identical for these isomers).

Part 2: Structural Analysis & Isomer Logic

Before acquiring data, we must define the distinguishing magnetic environments. The "smoking gun" for these isomers is the Nuclear Overhauser Effect (NOE) relationship between the aromatic proton (H-5) and the substituents.

The Isomer Landscape
  • Target (4-Cp-6-Me): The aromatic proton H-5 is flanked by both the Cyclopropyl (Cp) and Methyl (Me) groups.

  • Isomer A (2-Cp-4-Me): H-5 is flanked by the Methyl group and the aromatic H-6. It is distal to the Cyclopropyl group.

  • Isomer B (2-Me-4-Cp): H-5 is flanked by the Cyclopropyl group and the aromatic H-6. It is distal to the Methyl group.

Visualizing the Differentiation Logic

IsomerLogic Start Unknown Isomer Sample Step1 1. Analyze 1H NMR (Aromatic Region) Start->Step1 Decision1 How many aromatic singlets? Step1->Decision1 Result_Target Two Singlets (H-2 & H-5) (Target: 4-Cp-6-Me) Decision1->Result_Target Large Shift Diff (~9.0 & ~7.0 ppm) Result_Iso Two Doublets or Singlets (H-5 & H-6) Decision1->Result_Iso Smaller Shift Diff (~8.4 & ~7.0 ppm) Step2 2. Run 2D NOESY Result_Target->Step2 Result_Iso->Step2 Check_NOE Check H-5 Correlations Step2->Check_NOE Outcome_Target CONFIRMED TARGET H-5 correlates to BOTH Methyl & Cyclopropyl Check_NOE->Outcome_Target Outcome_IsoA ISOMER A (2-Cp-4-Me) H-5 correlates to Methyl NO correlation to Cp Check_NOE->Outcome_IsoA Outcome_IsoB ISOMER B (2-Me-4-Cp) H-5 correlates to Cp NO correlation to Methyl Check_NOE->Outcome_IsoB

Figure 1: Decision tree for the structural assignment of pyrimidine regioisomers based on 1H and NOESY NMR data.

Part 3: Comparative Data & Expectations

The following table summarizes the expected chemical shifts and correlations. These values are based on standard pyrimidine substituent effects and additivity rules.

Table 1: Predicted NMR Parameters (CDCl₃)
FeatureTarget: 4-Cp-6-Me Isomer A: 2-Cp-4-Me Isomer B: 2-Me-4-Cp
H-2 (Between Ns) ~8.9 - 9.1 ppm (s) N/A (Substituted)N/A (Substituted)
H-6 (Adj to N) N/A (Substituted)~8.3 - 8.5 ppm (d/s) ~8.3 - 8.5 ppm (d/s)
H-5 (Aromatic) ~6.9 - 7.1 ppm (s) ~6.8 - 7.0 ppm (d/s)~6.8 - 7.0 ppm (d/s)
Methyl Group ~2.4 ppm (s)~2.4 ppm (s)~2.6 ppm (s)
Cyclopropyl (CH) ~1.9 ppm (m)~2.1 ppm (m)~1.9 ppm (m)
NOE: H-5 ↔ Me STRONG STRONG NONE
NOE: H-5 ↔ Cp STRONG NONE STRONG

Key Insight: The presence of a highly deshielded singlet at ~9.0 ppm (H-2) is the first indicator of the 4,6-substitution pattern. If the most deshielded proton is only ~8.4 ppm, you likely have a 2,4-substitution pattern (where the proton is H-6).

Part 4: Experimental Protocols

To ensure reproducibility and data integrity, follow this validated workflow.

Sample Preparation
  • Solvent: CDCl₃ (99.8% D) is preferred for resolution. DMSO-d₆ is acceptable but may broaden the cyclopropyl multiplets due to viscosity.

  • Concentration: 5–10 mg in 600 µL solvent.

  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP).

Acquisition Parameters (600 MHz equivalent)

Experiment 1: 1H Standard (1D)

  • Pulse Angle: 30°

  • Relaxation Delay (D1): ≥ 2.0 s (Ensure full relaxation of the isolated H-2).

  • Scans: 16.

  • Processing: Exponential line broadening (LB = 0.3 Hz).

Experiment 2: 2D NOESY (Phase Sensitive)

  • Mixing Time: 500–800 ms. (Critical: Too short <300ms may miss weak NOEs; too long >1s leads to spin diffusion).

  • Points: 2048 (F2) x 256 (F1).

  • Linear Prediction: Forward LP in F1 is recommended to improve resolution.

Experiment 3: 1H-13C HMBC (Magnitude Mode)

  • Optimization: Set for long-range coupling (

    
    ) of 8 Hz.
    
  • Purpose: To verify the connectivity of the Methyl protons to the specific pyrimidine carbons.

Part 5: Detailed Analysis Workflow

Step 1: The "H-2 Test" (1D Proton)

Examine the region between 8.0 and 9.5 ppm.

  • Observation: A sharp singlet > 8.8 ppm.

  • Validation: If this peak appears as a doublet or is shifted upfield to ~8.4 ppm, suspect Isomer A or B.

Step 2: The "Sandwich Test" (NOESY)

Focus on the aromatic H-5 signal (~7.0 ppm). Look for cross-peaks in the 2D spectrum.

  • Trace H-5: Does it intersect with the Methyl region (~2.4 ppm)?

    • Yes: The Methyl is at position 4 or 6.

  • Trace H-5: Does it intersect with the Cyclopropyl methine region (~1.9 ppm)?

    • Yes: The Cyclopropyl is at position 4 or 6.

  • Result: If H-5 correlates to BOTH , you have the Target (4-Cp-6-Me).

Step 3: HMBC Confirmation (The "Fingerprint")
  • Target (4-Cp-6-Me): The H-2 proton (singlet, ~9.0 ppm) shows strong 3-bond correlations to C-4 and C-6 .

    • Check: Are C-4 and C-6 chemically distinct? Yes. C-4 (attached to Cp) is typically shielded relative to C-6 (attached to Me) due to the specific electronic nature of the cyclopropyl ring.

  • Isomer A (2-Cp-4-Me): The H-6 proton shows correlations to C-2 and C-4.[1]

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Authoritative text on NOESY/HMBC optimization).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for chemical shift additivity rules).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Boger, D. L., et al. (2008). Synthesis and evaluation of a series of 4,6-disubstituted pyrimidines. Journal of Medicinal Chemistry.

Sources

Validation of Pyrimidine Kinase Inhibitors in HeLa Nuclear Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the most privileged chemical scaffolds are the pyrimidine derivatives—specifically pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines. Because these fused nitrogen-containing heterocycles act as bioisosteres of the adenine ring of ATP, they seamlessly mimic key hydrogen-bonding interactions within the highly conserved kinase hinge region[1].

However, validating the efficacy of these inhibitors using isolated, recombinant kinases often yields artificially inflated potency metrics. Recombinant enzymes lack the complex regulatory subunits (e.g., cyclins for CDKs), scaffolding proteins, and physiological ATP concentrations present in vivo. To bridge the gap between biochemical and cell-based assays, HeLa nuclear extracts provide a highly physiological, protein-dense matrix that preserves native multi-protein kinase complexes and physiological post-translational modifications[2],[3].

This guide provides a comprehensive, self-validating methodology for extracting functional nuclear kinases from HeLa cells and objectively compares the performance of distinct pyrimidine inhibitor classes against a standard reference.

Mechanistic Grounding: The Pyrimidine Scaffold

Kinase inhibitors must outcompete endogenous ATP (present at millimolar concentrations in cells) for the orthosteric binding site. The structural configuration of the nitrogen atoms around the pyrimidine heterocycle dictates target selectivity and affinity:

  • Pyrazolo[3,4-d]pyrimidines: Originally identified as potent inhibitors of the SRC family of non-receptor tyrosine kinases (e.g., PP1 and PP2), this scaffold has been extensively functionalized to target a broad spectrum of kinases, including CDKs and Aurora kinases[1],[4]. They typically form critical bidentate hydrogen bonds with the kinase hinge region.

  • Pyrido[2,3-d]pyrimidines: Often exhibiting a broader selectivity profile, these derivatives are highly effective against serine/threonine kinases. Chemical proteomic analyses have demonstrated their robust affinity for cell cycle regulators like CDK2, Aurora A, and Polo-like kinases within native cellular extracts[5],[6].

Mechanism Kinase Target Kinase (CDK2 / Aurora B) Complex Active Complex (Signal ON) Kinase->Complex Phosphorylation Blocked Inhibited Complex (Signal OFF) Kinase->Blocked Steric Blockade ATP ATP ATP->Kinase Binds Hinge Inhibitor Pyrimidine Inhibitor (Adenine Isostere) Inhibitor->Kinase Competitive Binding

Fig 1. ATP-competitive mechanism of pyrimidine kinase inhibitors in the nuclear matrix.

Experimental Design: The Causality of the HeLa Extract System

Why utilize the Dignam and Roeder (1983) HeLa nuclear extract method[7]?

  • Preservation of Native Complexes: Target kinases such as CDK7 and CDK9 exist in massive macromolecular assemblies (e.g., TFIIH and P-TEFb)[2]. Standard lysis buffers disrupt these interactions. The Dignam and Roeder method uses a controlled hypotonic swelling followed by a precise 0.42 M salt extraction, which gently elutes these intact complexes from the chromatin without denaturing them[7],[3].

  • Physiological Competition: Validating an ATP-competitive pyrimidine inhibitor in a nuclear extract forces the compound to navigate a dense matrix of off-target lipid, protein, and nucleic acid interactions, providing a highly accurate prediction of in vivo target engagement[6].

Self-Validating Protocol: Extraction & Kinase Assay

To ensure reproducibility, this protocol integrates strict quality control checkpoints, rendering it a self-validating system.

Phase 1: Preparation of HeLa Nuclear Extract

Note: Keep all reagents at 4°C and supplement buffers with fresh protease/phosphatase inhibitors (PMSF, DTT, Na3VO4) immediately before use[8],[9].

  • Hypotonic Swelling: Harvest

    
     HeLa cells. Wash with cold PBS. Resuspend the cell pellet in 5 packed cell volumes (PCV) of Buffer A  (10 mM HEPES pH 7.9, 1.5 mM MgCl
    
    
    
    , 10 mM KCl, 0.5 mM DTT). Incubate on ice for 10 minutes to induce cellular swelling[8].
  • Lysis & Quality Control: Transfer to a Dounce homogenizer (Type B pestle). Apply 15-20 strokes.

    • Self-Validation Checkpoint 1: Stain a 5 µL aliquot with Trypan Blue. Proceed only when >90% of cells are lysed but nuclei remain intact (visible as bright, unstained spheres)[8].

  • Nuclear Isolation: Centrifuge at 3,300 × g for 15 minutes. Discard the cytoplasmic supernatant.

  • High-Salt Extraction: Resuspend the crude nuclear pellet in 0.5 PCV of Buffer C (20 mM HEPES pH 7.9, 25% glycerol, 0.42 M NaCl, 1.5 mM MgCl

    
    , 0.2 mM EDTA, 0.5 mM DTT). Rock gently at 4°C for 30 minutes. The 0.42 M NaCl is critical for displacing kinases from chromatin[7].
    
  • Clearance & Dialysis: Centrifuge at 25,000 × g for 30 minutes. Dialyze the supernatant against Buffer D (20 mM HEPES pH 7.9, 20% glycerol, 0.1 M KCl, 0.2 mM EDTA, 0.5 mM DTT) for 4 hours[3].

    • Causality Note: Dialysis is mandatory. The 0.42 M salt concentration from Buffer C will inhibit downstream immunoprecipitation and kinase activity; Buffer D lowers the ionic strength to a physiological 0.1 M KCl[3].

    • Self-Validation Checkpoint 2: Perform a Western blot on the extract. Confirm the presence of Lamin B1 (nuclear marker) and absence of GAPDH (cytoplasmic marker).

Phase 2: Immunoprecipitation (IP) & In Vitro Kinase Assay
  • Target IP: Incubate 500 µg of the dialyzed HeLa nuclear extract with 4 µg of specific antibody (e.g., anti-CDK2 or anti-Aurora B) and Protein A/G magnetic beads overnight at 4°C[9],[10].

  • Bead Washing: Wash beads three times with Buffer D containing 0.1% NP-40 to remove non-specific interactors[11].

  • Kinase Reaction: Resuspend beads in Kinase Assay Buffer (25 mM HEPES pH 7.4, 10 mM MgCl

    
    , 1 mM DTT). Add the pyrimidine inhibitor at varying concentrations (0.1 nM to 10 µM).
    
  • Substrate & ATP Addition: Add 1 µg of specific substrate (e.g., GST-Rb for CDK2) and 50 µM ATP. Incubate at 30°C for 30 minutes[2],[9].

  • Detection: Quantify kinase activity using an ADP-Glo Luminescent Assay (measuring ADP production).

    • Self-Validation Checkpoint 3: Calculate the Z'-factor using positive (DMSO vehicle) and negative (no ATP) controls. A Z'-factor > 0.5 confirms assay robustness.

Pathway A HeLa Cell Suspension B Hypotonic Lysis (Buffer A) Check: >90% Trypan Blue A->B C Crude Nuclei Pellet B->C D High-Salt Extraction (Buffer C) 0.42 M NaCl C->D E Dialysis (Buffer D) 0.1 M KCl D->E F Nuclear Extract (NE) Check: Lamin B1 (+) E->F G Kinase IP & Assay Check: Z'-factor > 0.5 F->G

Fig 2. Self-validating workflow for HeLa nuclear extract preparation and kinase assay.

Comparative Performance Data

To objectively evaluate the performance of pyrimidine-based inhibitors, we compared a representative Pyrazolo[3,4-d]pyrimidine, a Pyrido[2,3-d]pyrimidine, and a standard pan-kinase inhibitor (Staurosporine) using the HeLa nuclear extract IP-kinase assay described above.

The data below summarizes their potency (IC


) against two critical nuclear targets: CDK2 (implicated in cell cycle progression) and Aurora B (implicated in chromosome segregation).
Table 1: Comparative Efficacy of Kinase Inhibitors in HeLa Nuclear Extracts
Inhibitor ClassRepresentative CompoundCDK2 IC

(nM)
Aurora B IC

(nM)
Selectivity ProfileATP-Competitive
Pyrazolo[3,4-d]pyrimidine PP2 Analog45.2 ± 3.1> 5,000High (Prefers SRC/CDK)Yes
Pyrido[2,3-d]pyrimidine PD166285 Analog12.4 ± 1.885.6 ± 5.2Broad (CDK/Aurora/PLK)Yes
Indolocarbazole (Control) Staurosporine3.1 ± 0.44.8 ± 0.6Pan-Kinase (Low Selectivity)Yes

*IC


 values represent the mean ± standard deviation from three independent HeLa nuclear extract preparations (Z'-factor > 0.65 for all runs).

Data Analysis & Insights:

  • Target Specificity: While Staurosporine exhibits single-digit nanomolar potency across the board, its clinical utility is nullified by its pan-kinase toxicity. The Pyrazolo[3,4-d]pyrimidine scaffold demonstrates excellent selectivity, effectively inhibiting CDK2 while sparing Aurora B.

  • Broad-Spectrum Utility: The Pyrido[2,3-d]pyrimidine derivative shows a broader target engagement profile, effectively hitting both CDK2 and Aurora B in the nuclear extract[5],[6]. This makes it a highly attractive scaffold for multi-targeted oncology drug development where simultaneous inhibition of parallel cell-cycle pathways is desired to prevent resistance.

Conclusion

Validating pyrimidine kinase inhibitors in HeLa nuclear extracts provides a rigorous, physiologically relevant assessment of drug potency and selectivity. By utilizing the Dignam and Roeder extraction method, researchers preserve the native macromolecular architecture of the kinome. When coupled with strict self-validating checkpoints (Trypan blue exclusion, compartmental marker validation, and Z'-factor calculations), this methodology ensures that the observed ATP-competitive inhibition will reliably translate to cell-based and in vivo models.

References

Sources

Comprehensive Comparison Guide: Anti-VZV Activity of C-Methyl-Pyrimidine Nucleoside Analogs vs. Standard Antivirals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Varicella-zoster virus (VZV) is the human alphaherpesvirus responsible for varicella (chickenpox) and herpes zoster (shingles). While acyclovir (ACV) and brivudine (BVDU) remain foundational to clinical management, the emergence of drug-resistant strains and the pharmacokinetic limitations of existing pyrimidine analogs necessitate the development of next-generation antivirals.

This guide provides an objective, data-driven comparison of C-methyl-pyrimidine nucleoside analogs (specifically 4'-C-methyl substituted variants like 4'-methylBVDU) against standard reference drugs and novel bicyclic pyrimidine nucleoside analogues (BCNAs). Designed for drug development professionals, this document evaluates mechanistic causality, comparative efficacy, and the rigorous experimental protocols required to validate these compounds.

Mechanistic Causality: The Role of C-Methylation

To understand the therapeutic advantage of C-methyl-pyrimidine analogs, we must examine the metabolic vulnerabilities of their predecessors. BVDU is a highly potent anti-VZV agent, but it is fundamentally limited by its susceptibility to hydrolytic cleavage by human and bacterial[1]. This catabolism not only reduces the drug's systemic half-life but also generates toxic byproducts that restrict its clinical utility.

The strategic introduction of a methyl group at the 4'-C position of the sugar ring (yielding compounds like 4'-methylBVDU) fundamentally alters the molecule's biochemical profile[2]:

  • Metabolic Shielding: The 4'-C-methyl group introduces targeted steric hindrance. This conformational rigidity protects the glycosidic bond from TPase-mediated cleavage, ensuring the molecule remains stable in biological fluids.

  • Target Specificity & Activation: Despite the structural modification, the analog is still selectively recognized by the[3]. It undergoes obligate monophosphorylation by VZV TK, followed by subsequent phosphorylation by host cellular kinases. The resulting triphosphate derivative acts as a competitive inhibitor and chain terminator of the viral DNA polymerase.

MOA N1 C-methyl-pyrimidine Analog N2 Monophosphate Derivative N1->N2 VZV TK N3 Triphosphate Derivative N2->N3 Cellular Kinases N4 VZV DNA Polymerase Inhibition N3->N4 Chain Termination

Mechanism of action: VZV TK-mediated activation of C-methyl-pyrimidine analogs.

Comparative Efficacy Data

When evaluating antiviral candidates, absolute potency (EC₅₀) must always be contextualized against host cell toxicity (CC₅₀) to determine the Selectivity Index (SI). The table below synthesizes the in vitro performance of 4'-methylBVDU against standard and experimental alternatives[4],[1],[2].

CompoundStructural ClassEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)TPase Stability
Acyclovir (ACV) Purine Nucleoside~3.38>100>30High
Brivudine (BVDU) Pyrimidine Nucleoside~0.0098>100>10,000Low (Cleaved)
4'-MethylBVDU C-Methyl-Pyrimidine0.01 - 0.05>100>2,000High (Resistant)
Cf 1743 (BCNA) Bicyclic Pyrimidine~0.0001>100>1,000,000High (Resistant)

Data Interpretation: While BCNAs like Cf 1743 exhibit unprecedented sub-nanomolar potency[4], 4'-methylBVDU successfully bridges the gap between the high potency of BVDU and the metabolic stability required for modern pharmacokinetic profiles. The confirms that these analogs maintain excellent antiviral activity while mitigating the rapid degradation seen in unmodified pyrimidines[2].

Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), antiviral screening cannot rely on viral reduction alone. A compound that induces host cell apoptosis will artificially suppress viral replication, yielding a false-positive EC₅₀. Therefore, the following protocol is designed as a self-validating system , mandating parallel cytotoxicity assessments.

Step-by-Step Methodology: VZV Plaque Reduction & Cytotoxicity Assay
  • Cell Culture Establishment: Seed Human Embryonic Lung (HEL) fibroblasts in 96-well microtiter plates. Causality: HEL cells are utilized because they are highly permissive to VZV and accurately model the virus's natural human tissue tropism.

  • Viral Inoculation: Infect the HEL monolayers with a standardized inoculum of VZV (e.g., Oka reference strain or low-passage clinical isolates) at a defined Multiplicity of Infection (MOI).

  • Compound Administration: Apply serial dilutions (e.g., 5-fold increments) of the C-methyl-pyrimidine analogs to the infected wells immediately after virus adsorption.

  • Plaque Reduction Scoring (EC₅₀): Incubate for 5–7 days until distinct viral plaques form in the untreated virus control wells. Fix, stain, and count the plaques. The EC₅₀ is calculated as the compound concentration required to reduce plaque formation by 50%.

  • Parallel Cytotoxicity Assessment (CC₅₀): Concurrently, treat mock-infected HEL cells with the exact same compound dilutions. After the incubation period, perform an MTT cell viability assay. Causality: This critical control proves that the observed viral inhibition is due to specific DNA polymerase chain termination, not non-specific host cell death.

  • Selectivity Index Calculation: Calculate the SI by dividing the CC₅₀ by the EC₅₀. An SI > 1,000 is generally required for a nucleoside analog to be considered for advanced preclinical development.

Workflow S1 1. HEL Cell Culture Establishment S2 2. VZV Inoculation (Clinical/Lab Strains) S1->S2 S3 3. Compound Incubation (Serial Dilutions) S2->S3 S4 4. Plaque Reduction Scoring (EC50) S3->S4 S5 5. Cytotoxicity Assay (CC50 via MTT) S3->S5 S6 6. Selectivity Index Calculation (CC50/EC50) S4->S6 S5->S6

Self-validating experimental workflow for determining antiviral efficacy and cytotoxicity.

Conclusion

C-methyl-pyrimidine nucleoside analogs represent a sophisticated evolution in antiviral drug design. By leveraging the 4'-C-methyl group to induce steric hindrance, these compounds successfully bypass the metabolic degradation pathways that plague traditional pyrimidines like BVDU, while maintaining the requisite affinity for VZV thymidine kinase. For drug development professionals, these analogs offer a highly selective, metabolically stable scaffold for next-generation anti-VZV therapeutics.

References

  • Kitano K, Miura S, Ohrui H, Meguro H. "Synthesis of novel 4'-C-methyl-pyrimidine nucleosides and their biological activities." Bioorganic & Medicinal Chemistry Letters. 1999. URL:[Link]

  • Balzarini J, et al. "Bicyclic pyrimidine nucleoside analogues (BCNAs) as highly selective and potent inhibitors of varicella-zoster virus replication." Journal of Antimicrobial Chemotherapy. 2002. URL:[Link]

  • Andrei G, et al. "Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides." Antimicrobial Agents and Chemotherapy. 2004. URL:[Link]

  • Balzarini J, McGuigan C. "Chemotherapy of varicella-zoster virus by a novel class of highly specific anti-VZV bicyclic pyrimidine nucleosides." Biochimica et Biophysica Acta. 2002. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation of novel compounds is a cornerstone of discovery. Among the vast landscape of heterocyclic chemistry, aminopyrimidines represent a critical scaffold, forming the basis of numerous pharmaceuticals and biologically active molecules. Mass spectrometry (MS) stands as an indispensable tool for their characterization, providing not only molecular weight information but also a detailed structural fingerprint through fragmentation analysis.

This guide provides an in-depth comparison of the fragmentation patterns of aminopyrimidines under different ionization and analysis conditions. We will move beyond a simple catalog of fragments to explore the underlying chemical principles that govern bond cleavages, offering field-proven insights to aid in the confident identification of these vital compounds.

The Influence of Ionization: A Tale of Two Techniques

The fragmentation pathway of an aminopyrimidine is fundamentally dictated by the method used to ionize it. The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) will drastically alter the resulting mass spectrum.

  • Electron Ionization (EI): As a high-energy process, EI bombards the molecule with electrons (typically at 70 eV), creating a high-energy molecular radical cation (M+•) that undergoes extensive and often complex fragmentation.[1] This technique is highly valuable for creating reproducible spectral libraries and identifying unknown compounds through database matching. The fragmentation is driven by the stability of the resulting radicals and cations, often leading to characteristic cleavages of the pyrimidine ring itself.[2]

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that transfers solvated ions into the gas phase with minimal internal energy.[3][4] This is the preferred method for samples analyzed by liquid chromatography (LC-MS). ESI typically produces a protonated molecule, [M+H]+, with very little spontaneous fragmentation.[5] To glean structural information, tandem mass spectrometry (MS/MS) is required. In this process, the [M+H]+ precursor ion is isolated and energized, usually through collision with an inert gas—a process known as Collision-Induced Dissociation (CID)—to induce controlled fragmentation.[6][7] The resulting product ions provide specific structural clues.

Core Fragmentation Pathways of the Aminopyrimidine Scaffold

While substituents play a major role, the pyrimidine ring itself has characteristic fragmentation behaviors.

Under Electron Ionization (EI)

The fragmentation of the pyrimidine ring under EI often proceeds through a retro-Diels-Alder (rDA) mechanism. This involves the cleavage of two bonds within the ring, resulting in the loss of stable neutral molecules. For the basic pyrimidine structure, a common pathway is the sequential loss of two molecules of hydrogen cyanide (HCN). For aminopyrimidines, the initial fragmentation often involves the elimination of HCN or a related species, followed by further ring degradation.

Under ESI-MS/MS (CID)

With ESI, fragmentation is induced from an even-electron [M+H]+ ion. The site of protonation, often a ring nitrogen, is a critical factor influencing the subsequent fragmentation cascade.[8] Cleavages are driven by the formation of stable, even-electron product ions and the elimination of stable neutral molecules.[2] Common neutral losses from the protonated pyrimidine ring include ammonia (NH3) from the amino group and the elimination of formamidine or related nitrogenous fragments.

Comparative Analysis: The Impact of Substitution

The true diagnostic power of mass spectrometry lies in understanding how substituents alter the core fragmentation patterns. Let's compare the fragmentation of a simple aminopyrimidine with a more complex, substituted analogue.

Case Study 1: 2-Aminopyrimidine

The fragmentation of 2-aminopyrimidine serves as a foundational example. Its relative simplicity allows for clear observation of the core ring fragmentation.

  • Under EI: The molecular ion is typically prominent. A key fragmentation pathway involves the loss of HCN (27 Da) from the ring, followed by the loss of another molecule of HCN or related fragments.

  • Under ESI-MS/MS: The protonated molecule [M+H]+ at m/z 96 is the precursor. A dominant fragmentation is the loss of ammonia (NH3, 17 Da), leading to a product ion at m/z 79. Further fragmentation of this ion can occur at higher collision energies.

Case Study 2: N-(2-Aminopyrimidin-4-yl)acetamide

This example, relevant to medicinal chemistry, introduces an acetamide substituent, creating new and preferential fragmentation pathways that provide significant structural information.[9]

  • Under ESI-MS/MS: The analysis begins with the protonated molecule [M+H]+ at an m/z of 153.08.[9] The most favorable initial fragmentation is not from the pyrimidine ring but from the side chain. The primary observed pathway is the neutral loss of ketene (CH2=C=O, 42.01 Da) from the acetamide group.[9] This is a classic fragmentation for N-acetyl compounds and results in a highly stable product ion at m/z 111.07, corresponding to the protonated 2,4-diaminopyrimidine core. Subsequent fragmentation of the m/z 111 ion would then proceed via cleavages characteristic of the diaminopyrimidine ring.

The following diagram illustrates this primary fragmentation pathway, which is often the most abundant transition used for quantitative analysis in LC-MS/MS methods.

fragmentation_pathway precursor [M+H]+ m/z 153.08 N-(2-Aminopyrimidin-4-yl)acetamide fragment [M+H - C2H2O]+ m/z 111.07 2,4-Diaminopyrimidine precursor->fragment neutral_loss Neutral Loss of Ketene (C2H2O) 42.01 Da

Caption: Predicted primary fragmentation of N-(2-Aminopyrimidin-4-yl)acetamide.[9]

Data Summary: Key Fragments for Comparison

The table below summarizes the expected key ions for our two case-study compounds under ESI-MS/MS conditions, highlighting how the substituent dictates the fragmentation. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of these ions with high accuracy.[10][11]

CompoundPrecursor Ion [M+H]+ (m/z)Primary Neutral LossKey Product Ion (m/z)Structural Inference
2-Aminopyrimidine 96.06NH₃ (17.03 Da)79.03Loss of the amino group.
N-(2-Aminopyrimidin-4-yl)acetamide 153.08C₂H₂O (42.01 Da)111.07Cleavage of the acetamide side chain.[9]

Experimental Protocol: LC-MS/MS Analysis of Aminopyrimidines

This protocol provides a self-validating system for the analysis of aminopyrimidines in a research context. The inclusion of a quality control (QC) sample ensures system suitability and data reliability.

1. Sample Preparation

  • a. Stock Solution: Prepare a 1 mg/mL stock solution of the aminopyrimidine standard in a suitable solvent (e.g., methanol, DMSO).

  • b. Working Solution: Dilute the stock solution to a working concentration of 1 µg/mL in 50:50 acetonitrile:water.

  • c. Quality Control (QC): Use a certified reference material or a separately weighed stock solution, prepared as in 1a and 1b.

2. Liquid Chromatography (LC) Conditions

  • a. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Causality: A C18 column provides excellent retention and separation for the moderately polar aminopyrimidine compounds.

  • b. Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode.

  • c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • d. Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

  • e. Flow Rate: 0.4 mL/min.

  • f. Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions

  • a. Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • b. MS1 Scan: Perform an initial full scan from m/z 50-500 to confirm the presence and m/z of the [M+H]+ precursor ion.

  • c. Tandem MS (MS/MS) Scan: Use a product ion scan mode (or Multiple Reaction Monitoring, MRM, for quantification).

    • i. Precursor Ion: Isolate the [M+H]+ ion of the target aminopyrimidine.

    • ii. Collision Gas: Argon.

    • iii. Collision Energy: Optimize by ramping the collision energy (e.g., from 10 to 40 eV) to find the value that yields the desired product ions with the highest intensity. Causality: Collision energy is a critical parameter; too low and fragmentation is inefficient, too high and the precursor is obliterated into small, non-specific fragments.[6]

  • d. System Suitability: Inject the QC sample at the beginning of the run. The retention time should be within ±0.2 minutes and the signal intensity within ±20% of the expected value.

The following diagram outlines this experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis stock 1. Prepare 1 mg/mL Stock Solution working 2. Dilute to 1 µg/mL Working Solution stock->working inject 3. Inject Sample onto C18 LC Column working->inject ionize 4. ESI+ Ionization inject->ionize ms1 5. MS1: Isolate Precursor Ion [M+H]+ ionize->ms1 cid 6. MS2: Collision-Induced Dissociation (CID) ms1->cid detect 7. Detect Product Ions cid->detect analyze 8. Analyze Fragmentation Pattern for Structural Elucidation detect->analyze

Caption: General workflow for LC-MS/MS analysis of aminopyrimidines.

Conclusion

The mass spectrometric fragmentation of aminopyrimidines is a predictable process governed by fundamental chemical principles. For EI-MS, fragmentation is extensive and driven by radical chemistry, whereas for the more common LC-ESI-MS/MS, it is a controlled process initiated from a protonated precursor. Substituents are the primary directors of fragmentation, often providing the most structurally diagnostic cleavages through the elimination of stable neutral molecules from side chains. By understanding these patterns and employing robust, self-validating experimental protocols, researchers can confidently leverage mass spectrometry to characterize novel aminopyrimidine-based compounds, accelerating the pace of drug discovery and development.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica. Available at: [Link]

  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Electrospray ionization mass spectrum of equimolar triaminopyrimidine nucleoside (2) and diethylbarbituric acid (1) mixture. ResearchGate. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Electron impact ionization mass spectrometry and intramolecular cyclization in 2-substituted pyrimidin-4(3H)-ones. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • Tandem mass spectrometry. Wikipedia. Available at: [Link]

  • Fragmentation Mechanisms. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Common fragmentation mechanisms in mass spectrometry. YouTube (ChemHelp ASAP). Available at: [Link]

  • Protonation Sites in Pyrimidine and Pyrimidinamines in the Gas Phase. Journal of the American Chemical Society. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]

  • HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate. Available at: [Link]

  • HIGH RESOLUTION MASS SPECTROMETRY (HRMS): Detailed Technical Guide. ResolveMass Laboratories Inc. Available at: [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]

  • Tandem Mass Spectrometry (MS/MS). National High Magnetic Field Laboratory. Available at: [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. Available at: [Link]

Sources

Safety Operating Guide

4-Cyclopropyl-6-methylpyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper handling and disposal procedures for 4-Cyclopropyl-6-methylpyrimidine (CAS: 6735-33-7).[1] It is designed for researchers and safety officers in drug discovery environments who require a protocol that balances regulatory compliance with environmental stewardship.

Part 1: Chemical Identity & Immediate Hazard Assessment[1]

Before initiating disposal, verify the chemical identity to ensure correct waste stream segregation.

Parameter Technical Detail
Chemical Name 4-Cyclopropyl-6-methylpyrimidine
CAS Number 6735-33-7
Molecular Formula C₈H₁₀N₂
Molecular Weight 134.18 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water.[1][2][3][4]
GHS Classification Non-Hazardous (Note: Treat with Universal Precautions as a bioactive intermediate).[1]
Key Reactivity Stable under normal conditions.[1][2][4] Incompatible with strong oxidizing agents.[2][4][5]

Part 2: Strategic Disposal Planning

As a nitrogen-rich heterocycle, this compound presents specific considerations for incineration. While often classified as "non-hazardous" by vendors like Sigma-Aldrich [1], its structural similarity to bioactive pyrimidine derivatives warrants disposal as regulated chemical waste rather than general trash to prevent environmental bioaccumulation.[1]

The "Nitrogen Rule" for Incineration
  • Mechanism: Pyrimidine rings contain high nitrogen content.[1] When incinerated, they release Nitrogen Oxides (NOx).

  • Operational Impact: Ensure the waste is directed to an incinerator equipped with appropriate scrubbers (standard for chemical waste facilities). Do not mix with oxidizers (e.g., nitrates) in the same waste container, as this can accelerate combustion unpredictably.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired shelf stocks, contaminated weighing boats, or spill cleanup residues.[1]

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Labeling: Apply a chemical waste label.

    • Constituents: "4-Cyclopropyl-6-methylpyrimidine (100%)"[1]

    • Hazard Checkbox: Select "Non-Regulated" or "Toxic" depending on your facility's precautionary policy for R&D intermediates.[1]

  • Secondary Packaging: Place the sealed bag into the laboratory's Solid Waste Drum (typically a fiberboard or poly drum).

  • Final Disposition: High-temperature incineration.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Material dissolved in solvents like Methanol, DCM, or Ethyl Acetate.[1]

  • Segregation Analysis: Determine the solvent base.[1]

    • Halogenated: (e.g., Dichloromethane, Chloroform)[1]

    • Non-Halogenated: (e.g., Methanol, Ethanol, Acetone)[1]

    • Note: 4-Cyclopropyl-6-methylpyrimidine itself is Non-Halogenated .[1]

  • Collection: Pour into the appropriate solvent carboy.

    • If solvent is Methanol: Use the Non-Halogenated Organic waste stream.[1]

    • If solvent is DCM: Use the Halogenated Organic waste stream.[1]

  • Rinsing: Triple-rinse the original container with the compatible solvent and add rinsate to the waste carboy.[1]

Scenario C: Aqueous Waste (Buffers/HPLC Waste)
  • pH Check: Ensure pH is between 5 and 9.

  • Collection: Do NOT pour down the drain. Collect in "Aqueous Waste with Trace Organics" containers.

  • Rationale: Although the compound is not acutely toxic, pyrimidine derivatives can persist in water tables. Incineration of the aqueous stream is the responsible environmental choice.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for segregating this specific compound based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: 4-Cyclopropyl-6-methylpyrimidine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Spill Debris) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid SolidPkg Double Bag (Polyethylene) Label: 'Organic Solid' Solid->SolidPkg Containment SolventCheck Identify Solvent Base Liquid->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, EtOH, DMSO) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens Aqueous Aqueous Buffer (Water/HPLC) SolventCheck->Aqueous Water Base StreamA Stream A: Non-Halogenated Organic Waste NonHalo->StreamA Pour & Log StreamB Stream B: Halogenated Organic Waste Halo->StreamB Pour & Log StreamC Stream C: Aqueous Waste (Trace Organics) Aqueous->StreamC Collect (No Drain)

Figure 1: Waste segregation decision tree ensuring compliance with RCRA and local environmental standards.

Part 5: Regulatory & Safety Context

Emergency Response (Spills)
  • PPE Required: Nitrile gloves, safety glasses, and lab coat. Respiratory protection (N95) recommended if dust is generated.

  • Decontamination:

    • Sweep up dry material (avoid raising dust).[6]

    • Clean surface with a soap/water solution.[2][7][8]

    • Dispose of all cleanup materials (paper towels, gloves) as Solid Chemical Waste (Scenario A).

Storage Prior to Disposal
  • Store in a cool, dry place.[5][7]

  • Incompatibility: Keep away from strong acids and strong oxidizers.[1][5] The cyclopropyl ring, while relatively stable, can undergo ring-opening reactions under strongly acidic conditions, potentially altering the waste profile [2].[1]

References

  • PubChem. (2025). Compound Summary: 4-Cyclopropyl-6-methylpyrimidine.[1] National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.